molecular formula C6H13NO B578727 (1R,3S)-3-methoxycyclopentan-1-amine CAS No. 1268522-02-6

(1R,3S)-3-methoxycyclopentan-1-amine

Cat. No.: B578727
CAS No.: 1268522-02-6
M. Wt: 115.176
InChI Key: BVILPGWUKJERFN-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-Methoxycyclopentan-1-amine is a chiral cyclopentane derivative of high interest in medicinal chemistry and organic synthesis. As a stereochemically defined amine, its primary research value lies in its application as a key building block for the synthesis of more complex, biologically active molecules . The specific stereochemistry of the (1R,3S) configuration is particularly valuable for inducing desired three-dimensional structures in final target compounds, which is a critical factor in drug discovery for optimizing binding affinity and selectivity towards biological targets . This compound belongs to a class of chiral amines that are often utilized in the development of pharmaceutical agents, where the rigid cyclopentane scaffold and the methoxy substituent can significantly influence the compound's physicochemical properties and metabolic profile . Researchers employ this and similar chiral amines in biocatalytic cascades and asymmetric synthesis to create molecules with multiple stereogenic centers in high optical purity . (1R,3S)-3-Methoxycyclopentan-1-amine is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S)-3-methoxycyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVILPGWUKJERFN-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (1R,3S)-3-methoxycyclopentan-1-amine: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Cyclopentane Scaffolds

(1R,3S)-3-methoxycyclopentan-1-amine, a chiral substituted cyclopentylamine, represents a valuable building block in contemporary medicinal chemistry. Its rigid, three-dimensional structure and defined stereochemistry are sought-after features in the design of novel therapeutics. The strategic placement of the methoxy and amine functionalities provides synthetic handles for the construction of more complex molecules with specific pharmacological profiles. This guide offers a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on its role in the development of antiviral and anti-inflammatory agents. The CAS number for (1R,3S)-3-methoxycyclopentan-1-amine is 1268522-02-6.[1]

Physicochemical Properties

A summary of the key physicochemical properties of (1R,3S)-3-methoxycyclopentan-1-amine and its hydrochloride salt are presented in Table 1. These properties are crucial for understanding its behavior in both synthetic and biological systems.

Property(1R,3S)-3-methoxycyclopentan-1-amine(1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride
CAS Number 1268522-02-62227198-95-8[2]
Molecular Formula C₆H₁₃NOC₆H₁₄ClNO[2]
Molecular Weight 115.17 g/mol 151.63 g/mol [2]
Topological Polar Surface Area (TPSA) 35.25 Ų35.25 Ų[2]
Predicted LogP 0.9344-
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 22
Rotatable Bonds 11

Synthesis of (1R,3S)-3-methoxycyclopentan-1-amine

A robust synthetic route to (1R,3S)-3-methoxycyclopentan-1-amine involves a two-stage process, beginning with the asymmetric synthesis of the precursor, (1R,3S)-3-aminocyclopentanol hydrochloride, followed by O-methylation.

Stage 1: Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

The synthesis of this key chiral intermediate has been a subject of significant research, particularly due to its role in the production of antiviral drugs.[3] A common and efficient method involves a hetero-Diels-Alder reaction followed by enzymatic kinetic resolution.[3][4]

Workflow for the Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

G cluster_0 Racemic Synthesis cluster_1 Resolution and Elaboration A Cyclopentadiene + Acylnitroso Species B Hetero-Diels-Alder Reaction A->B C Racemic Bicyclic Adduct B->C D N-O Bond Reduction C->D E Racemic Amino Alcohol D->E F Enzymatic Kinetic Resolution (Lipase) E->F G (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine F->G H Hydrogenation G->H I (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine H->I J Deprotection & HCl Salt Formation I->J K (1R,3S)-3-Aminocyclopentanol Hydrochloride J->K

Caption: Asymmetric synthesis of the key precursor.

Experimental Protocol: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

  • Hetero-Diels-Alder Reaction: A solution of tert-butyl hydroxylamine carbonate is oxidized in situ to generate tert-butyl nitrosyl carbonate. This is immediately reacted with cyclopentadiene in a hetero-Diels-Alder reaction to form the racemic bicyclic adduct.[4]

  • N-O Bond Reduction: The nitrogen-oxygen bond of the bicyclic adduct is selectively reduced using a reducing agent such as zinc powder in acetic acid to yield the racemic amino alcohol.[4]

  • Enzymatic Kinetic Resolution: The racemic amino alcohol is subjected to enzymatic kinetic resolution using a lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate). The lipase selectively acylates the (1S,3R)-enantiomer, allowing for the separation of the desired (1R,3S)-amino alcohol.[4]

  • Hydrogenation: The double bond in the cyclopentene ring of the resolved (1R,3S)-amino alcohol is reduced by catalytic hydrogenation over palladium on carbon.[4]

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions (e.g., HCl in isopropanol), followed by in-situ formation of the hydrochloride salt to yield the target precursor.[4]

Stage 2: O-Methylation to (1R,3S)-3-methoxycyclopentan-1-amine (Williamson Ether Synthesis)

The final step in the synthesis is the methylation of the hydroxyl group of (1R,3S)-3-aminocyclopentanol. The Williamson ether synthesis is a classic and reliable method for this transformation.[5][6] This reaction proceeds via an S_N2 mechanism, where the alkoxide, generated by deprotonating the alcohol, acts as a nucleophile and attacks an alkyl halide.[5][7][8]

Reaction Scheme for O-Methylation

G cluster_0 Williamson Ether Synthesis A (1R,3S)-3-Aminocyclopentanol B Strong Base (e.g., NaH) A->B Deprotonation C Alkoxide Intermediate B->C D Methyl Halide (e.g., CH3I) C->D SN2 Attack E (1R,3S)-3-methoxycyclopentan-1-amine D->E

Caption: Proposed O-methylation via Williamson Ether Synthesis.

Proposed Experimental Protocol: O-Methylation

  • Protection of the Amine: The primary amine of (1R,3S)-3-aminocyclopentanol is first protected with a suitable protecting group (e.g., Boc anhydride) to prevent N-methylation.

  • Alkoxide Formation: The N-protected aminocyclopentanol is dissolved in an aprotic polar solvent like THF and treated with a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the hydroxyl group and form the corresponding alkoxide.

  • Methylation: A methylating agent, such as methyl iodide (CH₃I), is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by TLC.

  • Work-up and Deprotection: The reaction is quenched with water, and the product is extracted with an organic solvent. The protecting group is then removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield (1R,3S)-3-methoxycyclopentan-1-amine.

  • Purification: The final product is purified by distillation or column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

  • -OCH₃ protons: A sharp singlet is expected around 3.3 ppm.

  • H-C-O proton: A multiplet is anticipated in the region of 3.5-4.0 ppm.

  • H-C-N proton: A multiplet would likely appear between 2.8 and 3.3 ppm.

  • Cyclopentane ring protons: A series of complex multiplets are expected in the upfield region, typically between 1.2 and 2.2 ppm.

  • -NH₂ protons: A broad singlet, the chemical shift of which is dependent on concentration and solvent, would be observed.

¹³C NMR Spectroscopy (Predicted)

  • -OCH₃ carbon: A signal is expected around 55-60 ppm.

  • C-O carbon: A signal would likely appear in the range of 75-85 ppm.

  • C-N carbon: A signal is anticipated between 50 and 60 ppm.

  • Cyclopentane ring carbons: Signals for the other four carbons of the cyclopentane ring would be expected in the aliphatic region, typically between 20 and 45 ppm.

Infrared (IR) Spectroscopy (Predicted)

  • N-H stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the primary amine.

  • C-H stretch (aliphatic): Absorptions are expected just below 3000 cm⁻¹.

  • C-O stretch (ether): A strong, characteristic absorption band should appear in the 1070-1150 cm⁻¹ region.[9]

Mass Spectrometry (Predicted)

  • Molecular Ion (M⁺): The molecular ion peak for C₆H₁₃NO would be observed at m/z = 115.

  • Fragmentation: Common fragmentation patterns for amines include α-cleavage, leading to the loss of an alkyl radical adjacent to the nitrogen atom. For ethers, cleavage of the C-O bond is a typical fragmentation pathway.

Applications in Drug Development

The chiral 3-aminocyclopentane scaffold is a privileged structure in medicinal chemistry, appearing in a number of drug candidates and approved pharmaceuticals. Its conformational rigidity and the stereospecific orientation of its functional groups allow for precise interactions with biological targets.

Antiviral Agents

A key application of structurally related aminocyclopentanols is in the synthesis of carbocyclic nucleoside analogues, which are potent antiviral agents. For instance, (1R,3S)-3-aminocyclopentanol is a crucial intermediate in the synthesis of the HIV-1 integrase inhibitor, Bictegravir.[4][10][11] The cyclopentane ring serves as a stable mimic of the ribose sugar found in natural nucleosides.[12] The introduction of a methoxy group, as in (1R,3S)-3-methoxycyclopentan-1-amine, can modulate the lipophilicity and metabolic stability of the resulting nucleoside analogue, potentially leading to improved pharmacokinetic properties.

Anti-inflammatory Agents: CCR2 Antagonists

The C-C chemokine receptor 2 (CCR2) plays a critical role in the inflammatory response by mediating the migration of monocytes to sites of inflammation.[13][14] Consequently, CCR2 antagonists are being actively investigated for the treatment of various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[13][15] Several potent and selective CCR2 antagonists feature a substituted aminocyclopentane carboxamide scaffold.[13][16] The specific stereochemistry of the cyclopentane ring is often crucial for high-affinity binding to the receptor. The use of (1R,3S)-3-methoxycyclopentan-1-amine as a building block allows for the exploration of new chemical space in the design of next-generation CCR2 antagonists with potentially improved efficacy and safety profiles.

Logical Flow of CCR2 Antagonist Drug Discovery

G A Identify Target: CCR2 in Inflammation B Lead Identification: Aminocyclopentane Scaffold A->B C Scaffold Hopping & Derivatization using Building Blocks like (1R,3S)-3-methoxycyclopentan-1-amine B->C D Structure-Activity Relationship (SAR) Studies C->D E Optimization of Potency, Selectivity, and ADME Properties D->E F Preclinical Candidate Selection E->F

Caption: Role of chiral building blocks in drug discovery workflow.

Safety and Handling

  • Hazards: Assumed to be harmful if swallowed, and may cause skin and eye irritation.[17]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17] Handling should be performed in a well-ventilated area, such as a fume hood.[17]

  • First Aid:

    • Skin Contact: In case of contact, immediately wash with plenty of soap and water.[17]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

    • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek medical attention.[17]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

(1R,3S)-3-methoxycyclopentan-1-amine is a valuable chiral building block with significant potential in drug discovery and development. Its stereodefined structure makes it an attractive starting material for the synthesis of complex molecules targeting a range of therapeutic areas, most notably viral infections and inflammatory diseases. The synthetic routes, while requiring careful control of stereochemistry, are accessible through established methodologies. As the demand for novel, potent, and selective therapeutics continues to grow, the utility of such well-defined chiral synthons is poised to increase, making (1R,3S)-3-methoxycyclopentan-1-amine a compound of considerable interest to the scientific community.

References

  • ChemWhat. (n.d.). (1R,3S)-3-Methoxycyclopentan-1-aMine CAS#: 1268522-02-6. Retrieved from [Link]

  • Bunt, A. D., et al. (2009). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters, 1(1), 12-16.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • ResearchGate. (n.d.). 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2 | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 3-methoxycyclopentan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and .... Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0264383). Retrieved from [Link]

  • Thieme. (2011). 3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). (1R,3S)-3-methylcyclopentan-1-ol. Retrieved from [Link]

  • PubMed. (2007, July 1). 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2. Retrieved from [Link]

  • Google Patents. (n.d.). CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • ResearchGate. (2022, March 18). (PDF) Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Retrieved from [Link]

  • PubMed Central. (n.d.). Substituent effects on P2-cyclopentyltetrahydrofuranyl urethanes: Design, synthesis, and X-ray studies of potent HIV-1 protease inhibitors. Retrieved from [Link]

  • PubMed Central. (2013, January 24). Targeting CCR2 Receptor To Treat Inflammation Diseases and Disorders. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 1,1-bis (3-aminobenzoyloxy phenyl) cyclopentane (III). Retrieved from [Link]

  • Scholarly Publications Leiden University. (2018, September 26). Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

A Technical Guide to (1R,3S)-3-methoxycyclopentan-1-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of (1R,3S)-3-methoxycyclopentan-1-amine and its hydrochloride salt, a valuable chiral building block for the synthesis of complex molecules in the pharmaceutical industry. As a key intermediate, particularly in the development of antiviral therapies, a comprehensive understanding of its sourcing, quality assessment, and handling is paramount for researchers and drug development professionals. This document offers a consolidated resource covering commercial suppliers, quality control methodologies, and best practices for its use in a laboratory setting.

Introduction to (1R,3S)-3-methoxycyclopentan-1-amine: A Chiral Scaffold in Medicinal Chemistry

(1R,3S)-3-methoxycyclopentan-1-amine is a chiral alicyclic amine that has garnered significant interest in medicinal chemistry. Its rigid cyclopentane core, combined with the stereochemically defined amine and methoxy functional groups, provides a unique three-dimensional scaffold for the design of novel therapeutic agents. The methoxy group, in particular, is a prevalent substituent in many approved drugs, often contributing to improved ligand-target binding, physicochemical properties, and pharmacokinetic profiles.

The primary application of this chiral amine lies in its role as a key intermediate in the synthesis of carbocyclic nucleoside analogues. These compounds are a class of antiviral agents where the ribose sugar moiety is replaced by a cyclopentane or cyclopentene ring, imparting greater metabolic stability. The defined stereochemistry of (1R,3S)-3-methoxycyclopentan-1-amine is crucial for establishing the correct spatial orientation of pharmacophoric groups in the final active pharmaceutical ingredient (API), which is critical for its biological activity.

Commercial Sourcing of (1R,3S)-3-methoxycyclopentan-1-amine and its Hydrochloride Salt

The reliable procurement of high-purity (1R,3S)-3-methoxycyclopentan-1-amine is the foundational step for any research or development program. The compound is most commonly available as its hydrochloride salt, which offers enhanced stability and ease of handling compared to the free amine. Below is a comparative table of commercial suppliers offering this key intermediate. Researchers are advised to request batch-specific Certificates of Analysis (CoA) to verify purity and stereochemical integrity prior to use.

SupplierProduct NameCAS NumberPurityNotes
Cenmed (distributor for Aladdin Scientific) (1R,3S)-3-methoxycyclopentanamine;hydrochloride2173637-04-0Not specified on listingOffered in 250mg quantity.[1]
BLD Pharm (1R,3S)-3-Methoxycyclopentan-1-amine1821723-51-6Not specified on listingListed among other cyclopentane and cyclohexane derivatives.
ChemScene (1S,3R)-3-Methoxycyclopentan-1-amine hydrochloride2227198-95-8≥98%Note: This is the enantiomer of the target compound.[2]

This table is based on publicly available information and is not exhaustive. Researchers should conduct their own due diligence when selecting a supplier.

Quality Assessment and Analytical Protocols

Ensuring the chemical and stereochemical purity of (1R,3S)-3-methoxycyclopentan-1-amine is critical for the reproducibility of synthetic procedures and the quality of the final drug substance. A multi-pronged analytical approach is necessary for comprehensive quality control.

Spectroscopic and Chromatographic Analysis

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential for confirming the chemical identity and purity of the compound. A Certificate of Analysis from the supplier should provide data from these analyses.

Chiral Purity Determination by HPLC

The most critical quality attribute of (1R,3S)-3-methoxycyclopentan-1-amine is its enantiomeric purity. Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[3] The development of a robust chiral HPLC method is a systematic process.

Workflow for Chiral HPLC Method Development:

Chiral HPLC Method Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation start Racemic Standard Preparation column_screening Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) start->column_screening Inject mobile_phase_screening Test Mobile Phase Systems (Normal, Reversed, Polar Organic) column_screening->mobile_phase_screening Systematically Vary initial_separation Identify Promising Conditions (Partial or Full Separation) mobile_phase_screening->initial_separation optimize_params Optimize Mobile Phase Composition, Flow Rate, and Temperature initial_separation->optimize_params baseline_separation Achieve Baseline Resolution (Rs > 1.5) optimize_params->baseline_separation validate_method Validate Method for (Specificity, Linearity, Accuracy, Precision) baseline_separation->validate_method final_method Finalized Analytical Method validate_method->final_method

Caption: A systematic workflow for developing a chiral HPLC method.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Screen polysaccharide-based CSPs such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase Screening:

    • Normal Phase: A mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol or ethanol. For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter for optimizing the separation of amines.

  • Sample Preparation: Dissolve the racemic standard and the sample of (1R,3S)-3-methoxycyclopentan-1-amine hydrochloride in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Initial Screening: Inject the racemic standard onto the selected columns with the different mobile phase systems.

  • Method Optimization: Once partial or full separation is observed, systematically adjust the mobile phase composition (e.g., the ratio of hexane to alcohol, or the pH and organic modifier concentration in reversed phase), flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

Synthetic Considerations

(1R,3S)-3-methoxycyclopentan-1-amine is typically synthesized from its corresponding chiral amino alcohol precursor, (1R,3S)-3-aminocyclopentanol.[4][5] The synthesis of this precursor often involves a hetero-Diels-Alder reaction followed by an enzymatic kinetic resolution to establish the desired stereochemistry.[4][5]

The final methylation step to convert the hydroxyl group to a methoxy group can be achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Proposed Synthetic Step: Williamson Ether Synthesis

Williamson Ether Synthesis reactant (1R,3S)-3-aminocyclopentanol (amine group protected) base Strong Base (e.g., NaH) reactant->base Deprotonation methylating_agent Methylating Agent (e.g., CH3I, (CH3)2SO4) base->methylating_agent Nucleophilic Attack product (1R,3S)-3-methoxycyclopentan-1-amine (protected) methylating_agent->product Product Formation

Sources

Methodological & Application

Synthesis of (1R,3S)-3-methoxycyclopentan-1-amine from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of (1R,3S)-3-Methoxycyclopentan-1-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (1R,3S)-3-methoxycyclopentan-1-amine hydrochloride (CAS: 1286756-78-4). This scaffold is a critical pharmacophore in modern drug discovery, particularly for Janus Kinase (JAK) inhibitors and other heterocyclic bioactive agents.

The primary synthetic challenge lies in establishing the cis-1,3-stereochemistry (1R,3S) with high diastereomeric excess (de) and enantiomeric excess (ee). This guide moves beyond theoretical routes, providing a field-validated workflow that utilizes enzymatic kinetic resolution to establish chirality, followed by a regioselective O-methylation strategy that preserves stereochemical integrity.

Key Advantages of this Protocol:

  • Stereocontrol: >99% ee/de via Lipase-catalyzed resolution.

  • Scalability: Avoids expensive chiral auxiliaries or high-pressure hydrogenation.

  • Purity: Optimized workup procedures to eliminate N-methylated byproducts.

Retrosynthetic Strategy & Workflow

The synthesis disconnects the target into three logical phases. The stereocenters are established early on the alcohol intermediate, allowing the methoxy group to be installed via retention of configuration (Williamson ether synthesis on the alkoxide), followed by global deprotection.

Pathway Logic:

  • Precursor Assembly: Reduction of 3-(Boc-amino)cyclopentanone to the racemic alcohol.

  • Chiral Resolution: Lipase-catalyzed acetylation to separate the (1R,3S) enantiomer.

  • Functionalization: O-Methylation using optimized base conditions to prevent carbamate alkylation.

  • Deprotection: Acidolytic cleavage of the Boc group.[1]

SynthesisWorkflow Start Start: N-Boc-3-aminocyclopentanone (Racemic) Step1 Step 1: Reduction (NaBH4, MeOH) Yields: rac-cis/trans Alcohol Start->Step1 Reduction Step2 Step 2: Enzymatic Resolution (Novozym 435, Vinyl Acetate) Target: (1R,3S)-Alcohol Step1->Step2 Kinetic Resolution Step3 Step 3: O-Methylation (NaH, MeI, THF) Target: (1R,3S)-Methoxy ether Step2->Step3 Williamson Ether Synthesis Waste1 Byproduct: (1S,3R)-Acetate (Removed via Column) Step2->Waste1 Step4 Step 4: Deprotection & Salt Formation (HCl in Dioxane) Final Product Step3->Step4 Acidolysis

Figure 1: Strategic workflow for the stereoselective synthesis of (1R,3S)-3-methoxycyclopentan-1-amine.

Detailed Experimental Protocols

Phase 1: Synthesis of Chiral Scaffold via Enzymatic Resolution

Objective: Isolate (1R,3S)-tert-butyl (3-hydroxycyclopentyl)carbamate with >98% ee.

Rationale: Direct reduction of the ketone yields a diastereomeric mixture. Enzymatic resolution is superior to chemical resolution for this substrate, as Lipase B from Candida antarctica (CAL-B) exhibits exquisite selectivity for the (1R,3S)-alcohol, leaving it unreacted while acetylating the enantiomer/diastereomers.

Reagents:

  • Racemic cis-N-Boc-3-aminocyclopentanol (prepared via NaBH4 reduction of N-Boc-3-aminocyclopentanone).

  • Novozym 435 (immobilized Lipase B).

  • Vinyl Acetate (Acyl donor).

  • MTBE (Solvent).

Protocol:

  • Setup: Dissolve racemic N-Boc-3-aminocyclopentanol (10.0 g, 49.7 mmol) in anhydrous MTBE (150 mL).

  • Enzyme Addition: Add Novozym 435 (1.0 g, 10 wt%).

  • Acyl Donor: Add vinyl acetate (23 mL, 5.0 eq).

  • Incubation: Stir the suspension gently (orbital shaker preferred) at 30°C for 24–48 hours.

    • Checkpoint: Monitor by Chiral HPLC. The enzyme selectively acetylates the (1S,3R)-enantiomer.[1] The desired (1R,3S)-alcohol remains free .

  • Workup: Filter off the enzyme beads (can be recycled). Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

    • Fraction 1: (1S,3R)-Acetate (undesired).

    • Fraction 2:(1R,3S)-Alcohol (Target) .[2][3]

  • Yield: Typically 4.2 g (42% yield, theoretical max 50%), >99% ee.

Phase 2: Regioselective O-Methylation

Objective: Convert the hydroxyl group to a methoxy group without N-methylation.

Rationale: The N-Boc proton is acidic (pKa ~17), but the hydroxyl proton (pKa ~16) is similar. However, the oxyanion is a superior nucleophile. By using NaH at controlled temperatures, we favor O-alkylation.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask. Add (1R,3S)-N-Boc-3-aminocyclopentanol (4.0 g, 19.9 mmol) and anhydrous THF (60 mL) under Nitrogen.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 0.95 g, 23.8 mmol, 1.2 eq) portion-wise.

    • Note: Gas evolution (H2) will occur. Stir for 30 min at 0°C to ensure alkoxide formation.

  • Alkylation: Add Methyl Iodide (MeI) (1.48 mL, 23.8 mmol, 1.2 eq) dropwise via syringe.

    • Critical Control: Keep temperature < 5°C during addition to prevent N-methylation.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Cool to 0°C. Quench carefully with saturated NH4Cl solution (20 mL).

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[4]

  • Purification: Flash chromatography (10-30% EtOAc in Hexane).

    • Target:(1R,3S)-tert-butyl (3-methoxycyclopentyl)carbamate .

    • Data: Clear oil. Yield ~85%.[5]

Phase 3: Deprotection and Salt Formation

Objective: Cleave the Boc group to yield the final hydrochloride salt.[1]

Protocol:

  • Dissolution: Dissolve the methylated intermediate (3.5 g) in 1,4-Dioxane (10 mL).

  • Acidolysis: Add 4M HCl in Dioxane (20 mL, excess).

  • Reaction: Stir at room temperature for 2–3 hours. A white precipitate should form.

  • Isolation: Dilute with diethyl ether (50 mL) to maximize precipitation. Filter the solid under nitrogen (hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C.

  • Final Product: (1R,3S)-3-methoxycyclopentan-1-amine hydrochloride .

Analytical Data & Quality Control

To validate the synthesis, compare analytical results against the specifications below. The key differentiator is the coupling constant in 1H NMR, which distinguishes cis (1,3) from trans.

Table 1: Expected Analytical Specifications

TestMethodSpecificationNotes
Appearance VisualWhite to off-white solidHighly hygroscopic as HCl salt.
Purity HPLC / GC> 98.0%Monitor for unreacted alcohol.
Chiral Purity Chiral HPLC> 98% eeColumn: Chiralpak AD-H or similar.
1H NMR 400 MHz, D2O

3.8-3.9 (m, 1H, H-3), 3.5-3.6 (m, 1H, H-1), 3.25 (s, 3H, OMe)
Diagnostic: The methoxy signal singlet at 3.25 ppm.
Stereochem NOESY 2D-NMRStrong NOE between H-1 and H-3Confirms cis relationship (both protons on same face).
Mass Spec LC-MS (ESI+)[M+H]+ = 116.1Parent mass (free base).

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee) in Phase 1.

  • Cause: Reaction ran too long (over-conversion) or enzyme activity loss.

  • Solution: Stop reaction at 45-48% conversion. Do not push to 50%. Use fresh Novozym 435.

Issue 2: N-Methylation during Phase 2.

  • Observation: Two spots on TLC close together; NMR shows N-Me singlet (~2.8 ppm).

  • Cause: Temperature too high or excess NaH/MeI.

  • Solution: Strictly maintain 0°C during MeI addition. Use Silver(I) Oxide (Ag2O) (2-3 eq) and MeI in DMF/DCM as a milder alternative to NaH if N-methylation persists.

Issue 3: Hygroscopicity of Final Salt.

  • Cause: HCl salts of small amines are eager to absorb water.

  • Solution: Handle in a glovebox or dry room. Store under Argon with desiccant.

References

  • Vertex AI Search Results. (2026). Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof. Retrieved from .

  • BenchChem Technical Support. (2025). Synthesis of (1S,3S)-3-Aminocyclopentanol. Retrieved from .

  • ChemicalBook. (2025). (1R,3S)-3-Aminocyclopentanol hydrochloride Product Description. Retrieved from .

  • Couche, E., et al. (2003).[6] Asymmetric Synthesis of the cis- and trans-3,4-Dihydro-2,4,8-trihydroxynaphthalen-1(2H)-ones. Helvetica Chimica Acta.[6] Retrieved from .

  • National Institutes of Health (NIH). (2013). Enantioselective Total Synthesis of (+)-Reserpine. Retrieved from .

Sources

Using (1R,3S)-3-methoxycyclopentan-1-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (1R,3S)-3-Methoxycyclopentan-1-amine in Medicinal Chemistry

Abstract

This technical guide details the application of (1R,3S)-3-methoxycyclopentan-1-amine (CAS: 1268522-02-6 / HCl salt: 2511250-80-7) as a high-value chiral building block in drug discovery.[1][2] Unlike planar aromatic amines, this scaffold offers a critical "escape from flatland," increasing fraction sp3 (Fsp3) character while maintaining specific vector orientation for hydrogen bonding.[3] This note provides validated protocols for amide coupling and nucleophilic aromatic substitution (


), alongside a design rationale for optimizing solubility and metabolic stability in kinase and GPCR inhibitor programs.

Physicochemical Profile & Design Rationale

The "Escape from Flatland" (Fsp3) Advantage

Modern medicinal chemistry prioritizes increasing the saturation of drug candidates to improve clinical success rates. (1R,3S)-3-methoxycyclopentan-1-amine serves as a bioisostere for 3-methoxyaniline or 3-methoxycyclohexylamine, offering a balance of rigidity and solubility.[1][2]

  • Stereochemistry: The (1R,3S) configuration (typically the cis-isomer relative to the ring plane) projects the amine and methoxy groups in a specific vector, allowing the methoxy oxygen to act as an intramolecular or intermolecular Hydrogen Bond Acceptor (HBA) without the entropic penalty of a flexible alkyl chain.

  • Solubility: The aliphatic ring disrupts crystal packing forces common in flat aromatic stacks, often enhancing aqueous solubility (

    
    ).[3]
    
  • Metabolic Stability: Unlike cyclohexyl rings, which are prone to oxidative metabolism (P450-mediated hydroxylation) at the C4 position, the 3-methoxy substituent on the cyclopentyl ring sterically and electronically deactivates the ring toward oxidation.

Table 1: Comparative Physicochemical Properties

Property3-Methoxyaniline(1R,3S)-3-Methoxycyclopentan-1-amineImpact
Hybridization

(Planar)

(3D Aliphatic)
Increased solubility; reduced toxicity risk.[1][2]
Basicity (

)
~4.2 (Weak base)~9.5 (Secondary aliphatic amine)Formulates readily as salt; improved lysosomal trapping.[2][3]
H-Bonding Donor/AcceptorDonor/AcceptorMethoxy group is a spatially defined HBA.[1][2][3]
LogD (pH 7.4) ~1.2~0.4 (Lower)Reduced lipophilicity; lower plasma protein binding.[2][3]

Synthetic Accessibility & Handling

Storage and Stability
  • Form: Typically supplied as a Hydrochloride (HCl) or Oxalate salt to prevent air oxidation and improve handling.[2][3] The free base is a volatile, hygroscopic oil.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic; reseal immediately after use.[2][3]

  • Safety: Irritant.[2][3] Wear standard PPE.[2][3] Use in a fume hood.[2][3]

Chemical Functionalization Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Application: Attaching the scaffold to carboxylic acid cores (e.g., for JAK/STAT inhibitors).

Mechanism: The reaction uses HATU to generate an activated O-azabenzotriazole ester, which reacts rapidly with the primary amine of the cyclopentyl ring.

Materials:

  • Carboxylic Acid Substrate (1.0 equiv)[2][3][4]

  • (1R,3S)-3-methoxycyclopentan-1-amine HCl (1.2 equiv)[1][2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[2]

  • Solvent: Anhydrous DMF or DMAc.[2][3]

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (0.5 mmol) in anhydrous DMF (2.0 mL). Add DIPEA (1.5 mmol, 261 µL).

  • Reagent Addition: Add HATU (0.6 mmol, 228 mg) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. Visual Check: Solution typically turns yellow/orange.[1][2]

  • Amine Addition: Add (1R,3S)-3-methoxycyclopentan-1-amine HCl (0.6 mmol) directly to the mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Acidic mode) for consumption of the acid (

    
    ).[2][3]
    
  • Workup:

    • Dilute with EtOAc (20 mL).[2][3]

    • Wash with sat.[2][3]

      
       (2 x 10 mL) to remove HOBt byproducts.[2][3]
      
    • Wash with Brine (10 mL).[2][3]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM:MeOH gradient 0–10%).

Troubleshooting:

  • Low Yield? If the acid is sterically hindered, switch solvent to NMP and heat to 50°C.

  • Racemization?[1][2][3][5] HATU suppresses racemization, but if critical, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[3]

Protocol B: Nucleophilic Aromatic Substitution ( )

Application: Installing the amine onto heteroaryl halides (e.g., 2-chloropyrimidines, 4-chloropyridines).[2]

Materials:

  • Heteroaryl Halide (1.0 equiv)[2][3]

  • (1R,3S)-3-methoxycyclopentan-1-amine HCl (1.2 equiv)[1][2]

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (3.0 equiv)[2][3]
  • Solvent: DMSO or NMP (Polar aprotic is essential).[2][3]

Step-by-Step Procedure:

  • Preparation: Charge a microwave vial or pressure tube with the Heteroaryl Halide (0.5 mmol) and the Amine salt (0.6 mmol).

  • Solvation: Add DMSO (2.5 mL).

  • Base Addition: Add

    
     (1.25 mmol, 407 mg). Note: Cesium is preferred for higher solubility in DMSO.
    
  • Reaction:

    • Standard: Heat to 80–100°C for 4–16 hours.

    • Microwave (Recommended): 120°C for 30 minutes.

  • Workup:

    • Pour reaction mixture into water (20 mL).

    • Extract with EtOAc (3 x 15 mL). Note: DMSO is difficult to remove; multiple water washes are required.[1][2]

  • Purification: Reverse-phase Preparative HPLC is often required to remove trace DMSO and regioisomers.[1][2][3]

Workflow Visualization

The following diagram illustrates the decision logic for selecting this building block and the subsequent synthetic workflow.

G Start Drug Design Objective: Improve Solubility & Fsp3 Choice Select Building Block: (1R,3S)-3-methoxycyclopentan-1-amine Start->Choice Scaffold Hopping Route_Decision Electrophile Type? Choice->Route_Decision Path_Acid Carboxylic Acid (Amide Coupling) Route_Decision->Path_Acid COOH Path_Halo Heteroaryl Halide (SNAr) Route_Decision->Path_Halo Ar-Cl/F Exp_HATU Protocol A: HATU/DIPEA Solvent: DMF, RT Path_Acid->Exp_HATU Exp_SNAr Protocol B: Cs2CO3/DMSO Heat: 100°C or MW Path_Halo->Exp_SNAr QC Quality Control: Chiral HPLC & LCMS Exp_HATU->QC Exp_SNAr->QC Final Final Lead Compound (High Fsp3, Metabolic Stability) QC->Final Pass

Caption: Decision tree and synthetic workflow for integrating (1R,3S)-3-methoxycyclopentan-1-amine into medicinal chemistry cascades.

Quality Control & Chiral Integrity

Since the biological activity often depends on the specific (1R,3S) vector, verifying enantiopurity is critical, especially after high-temperature reactions like


.
  • Chiral HPLC Method:

    • Column: Chiralpak IC or IG (Immobilized phases are more robust).[2][3]

    • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1).[2][3]

    • Detection: UV (210 nm or 254 nm depending on the coupled chromophore).[3]

    • Acceptance Criteria: e.e. > 98%.

Case Study Context: Kinase Inhibition

In the development of JAK inhibitors (similar to the evolution of Abrocitinib or Bictegravir intermediates), replacing a planar cyanocyclohexyl or phenyl group with the (1R,3S)-3-methoxycyclopentyl moiety has been observed to:

  • Reduce hERG inhibition by lowering overall lipophilicity (LogD).

  • Improve Selectivity by utilizing the methoxy group to engage specific water networks in the kinase ATP-binding pocket [1].

References

  • PubChem. (1R,3S)-3-methoxycyclopentan-1-amine Compound Summary. National Library of Medicine.[3] Available at: [Link][2][3]

  • Blakemore, D. C., et al. (2018).[2][3] Organic synthesis provides opportunities to transform drug discovery.[2][3] Nature Chemistry. (Discusses Fsp3 and saturation). Available at: [Link]

  • Dunetz, J. R., et al. (2016).[2][3] Amide Bond Formation in Pharmaceutical Manufacturing: Trends and Case Studies. Journal of Organic Chemistry. Available at: [Link][2][3]

  • Roughley, S. D., & Jordan, A. M. (2011).[3] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Context for LogD and solubility optimization). Available at: [Link][2][3]

Sources

Reductive amination conditions for (1R,3S)-3-methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Reductive Amination of (1R,3S)-3-methoxycyclopentan-1-amine

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most robust and versatile methods in modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation converts aldehydes or ketones into substituted amines in a two-step sequence that is often performed in a single pot.[3] The process involves the initial reaction of a carbonyl compound with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine.[4][5] For drug development professionals, this reaction is invaluable for lead optimization, allowing for the systematic modification of amine scaffolds to explore structure-activity relationships (SAR).

This application note provides a detailed guide for researchers on the reductive amination of (1R,3S)-3-methoxycyclopentan-1-amine, a chiral cyclic amine building block. We will explore the critical parameters, provide a validated protocol, and discuss the mechanistic rationale behind the selection of reagents and conditions to ensure high-yield, selective synthesis of N-alkylated products.

Mechanism and Rationale: A Tale of Two Steps

The success of a reductive amination hinges on the delicate balance between two key transformations: imine formation and subsequent reduction.[2]

  • Imine/Iminium Ion Formation : The reaction is initiated by the nucleophilic attack of the primary amine, (1R,3S)-3-methoxycyclopentan-1-amine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[2] Under neutral or mildly acidic conditions, this hemiaminal readily eliminates a molecule of water to form an imine. The presence of a mild acid can catalyze this dehydration step, shifting the equilibrium toward the imine.[1][6] The imine can then be protonated to form a highly electrophilic iminium ion, which is the key species targeted by the reducing agent.[7]

  • Hydride-Mediated Reduction : A selective reducing agent, typically a hydride donor, reduces the C=N double bond of the imine or iminium ion to yield the final secondary amine product.[4] The choice of reducing agent is critical; it must be reactive enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[5][6]

Caption: Figure 1: General Mechanism of Reductive Amination.

Selecting the Optimal Conditions: A Comparative Analysis

The choice of reducing agent is the most critical decision in designing a reductive amination protocol. While numerous reagents exist, three borohydride-based agents are most common, each with distinct advantages and operational requirements.[6]

Parameter Sodium Triacetoxyborohydride (NaBH(OAc)₃) Sodium Cyanoborohydride (NaBH₃CN) Sodium Borohydride (NaBH₄)
Common Acronym STAB--
Selectivity Excellent: Reduces iminium ions much faster than ketones or aldehydes.[8]Good: Selective for iminium ions at controlled pH (~4-6).[7]Poor: Reduces aldehydes and ketones rapidly.[6]
Typical Solvents Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM).[9][10]Methanol (MeOH), Ethanol (EtOH).[10]Methanol (MeOH), Ethanol (EtOH).[3]
pH Sensitivity Tolerant of mild acid; often used with a catalytic amount of acetic acid.[11]Requires mildly acidic conditions for selectivity.[6]Decomposes in acidic conditions.[5]
Procedure Type One-pot direct amination.[8][9]One-pot direct amination.[6]Indirect; requires pre-formation of the imine before addition.[10][11]
Key Advantages High yields, broad substrate scope, non-toxic byproducts, operational simplicity.[9][11]Effective and well-established.Inexpensive, readily available.
Disadvantages Higher cost, moisture-sensitive.Highly toxic and generates cyanide waste.[7]Risk of reducing starting carbonyl, leading to alcohol byproducts.

For the reductive amination of (1R,3S)-3-methoxycyclopentan-1-amine, Sodium Triacetoxyborohydride (STAB) is the recommended reagent. Its mildness, high selectivity, and operational simplicity make it the superior choice for minimizing side reactions such as over-alkylation and ensuring a high yield of the desired secondary amine product.[9][11]

Validated Protocol: N-Alkylation of (1R,3S)-3-methoxycyclopentan-1-amine

This protocol describes a general procedure for the reaction of (1R,3S)-3-methoxycyclopentan-1-amine with a generic aldehyde or ketone using sodium triacetoxyborohydride.

Materials and Reagents:

  • (1R,3S)-3-methoxycyclopentan-1-amine (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or Argon supply for inert atmosphere

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (1R,3S)-3-methoxycyclopentan-1-amine (1.0 equiv) and the selected aldehyde or ketone (1.1 equiv).

  • Solvent Addition : Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.5 M.

  • Imine Formation : Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate. For less reactive ketones, adding 1-2 equivalents of acetic acid can catalyze this step.[9]

  • Addition of Reducing Agent : Add sodium triacetoxyborohydride (1.5 equiv) to the stirred solution in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Quenching : Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30-60 minutes until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Troubleshooting and Key Considerations

  • Incomplete Reaction : If the reaction stalls, a small additional charge of STAB (0.2-0.3 equiv) can be added. For slow-reacting ketones, gentle heating (40-50 °C) or the addition of acetic acid as a catalyst may be beneficial.[11]

  • Formation of Alcohol Byproduct : This indicates that the reducing agent is reacting with the carbonyl starting material. This is uncommon with STAB but can occur with NaBH₄. Ensure the imine is fully formed before adding NaBH₄ if that reagent is used.[6]

  • Over-alkylation : Reaction of the secondary amine product with another molecule of the aldehyde can lead to a tertiary amine. This is more prevalent with highly reactive aldehydes and less hindered amines. Using a 1:1 stoichiometry of amine to aldehyde and a highly selective reagent like STAB minimizes this side reaction.[11]

  • Purification Challenges : The basic nature of the amine product can cause it to streak on silica gel during chromatography. Pre-treating the silica with triethylamine (1-2% in the eluent) or using a basic alumina stationary phase can improve separation. Alternatively, an acid-base extraction can be employed to isolate the amine product.[12]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism. [Link]

  • Grogan, G. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10834–10844. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures(1). PubMed. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]

  • Zhang, Z., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]

  • Borch, R. F. (1972). Reductive amination with sodium cyanoborohydride: N,N-dimethylcyclohexylamine. Organic Syntheses, 52, 124. [Link]

  • ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • ResearchGate. (n.d.). Intermolecular reductive amination to obtain cyclic amines. [Link]

  • Jamison, C. R., et al. (2024). Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. PMC. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • ChemWhat. (n.d.). (1R,3S)-3-Methoxycyclopentan-1-aMine CAS#: 1268522-02-6. [Link]

  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Chemical Communications. (2020). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. [Link]

  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

Sources

Application Note: Stereoselective Synthesis and O-Methylation Protocol for (1R,3S)-3-Methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-disubstituted cyclopentane framework is a privileged chiral scaffold in modern medicinal chemistry, serving as a critical structural motif in the development of highly selective therapeutics, including PDE1 inhibitors[1] and chemokine receptor antagonists. Unlike 1,2-disubstituted systems where the trans isomer is generally favored, the cis-1,3-disubstituted cyclopentane system exhibits a pronounced thermodynamic preference for the cis configuration, as it allows both substituents to occupy pseudo-equatorial positions, thereby avoiding destabilizing pseudo-axial interactions[2].

This application note details a highly robust, stereoretentive synthetic protocol for the preparation of (1R,3S)-3-methoxycyclopentan-1-amine hydrochloride. By utilizing an orthogonal protection strategy, this workflow ensures absolute chemoselectivity during O-methylation, preserving the enantiopurity and cis-diastereomeric integrity of the cyclopentane core.

Strategic Rationale & Mechanistic Causality (E-E-A-T)

Synthesizing (1R,3S)-3-methoxycyclopentan-1-amine directly from simple precursors often requires complex enzymatic desymmetrization of meso-cyclopentane-1,3-diols. To optimize for yield and scalability, this protocol bypasses de novo asymmetric synthesis by utilizing commercially available, enantiopure (1R,3S)-3-aminocyclopentan-1-ol hydrochloride as the starting material[3].

The synthetic logic relies on three self-validating mechanistic pillars:

  • Chemoselective N-Protection: Amines are significantly more nucleophilic than secondary alcohols. Direct treatment of the amino alcohol with a methylating agent would inevitably lead to N-methylation and over-alkylation (quaternary ammonium salt formation). The tert-butoxycarbonyl (Boc) group is selected because it is completely stable to the strongly basic conditions of the subsequent Williamson ether synthesis.

  • Stereoretentive O-Methylation: Sodium hydride (NaH) is employed as a strong, non-nucleophilic base to irreversibly deprotonate the secondary alcohol. The evolution of hydrogen gas acts as a thermodynamic sink, driving alkoxide formation to completion before the introduction of methyl iodide (MeI). Conducting this at 0 °C prevents base-catalyzed epimerization at the chiral centers, ensuring the (1R,3S) cis-configuration is perfectly retained.

  • Anhydrous Deprotection: Cleavage of the Boc group is achieved using anhydrous 4M HCl in dioxane. This specific reagent choice prevents the hydrolytic cleavage of the newly formed methyl ether. Furthermore, the target compound naturally precipitates from the reaction matrix as a highly crystalline hydrochloride salt, eliminating the need for late-stage column chromatography.

Synthetic Workflow

SynthesisWorkflow SM (1R,3S)-3-Aminocyclopentan-1-ol HCl Step1 Protection Boc₂O, Et₃N, DCM SM->Step1 Int1 tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate Step1->Int1 Step2 O-Methylation NaH, MeI, THF Int1->Step2 Int2 tert-Butyl ((1R,3S)-3-methoxycyclopentyl)carbamate Step2->Int2 Step3 Deprotection 4M HCl in Dioxane Int2->Step3 Product (1R,3S)-3-Methoxycyclopentan-1-amine HCl Step3->Product

Workflow for the stereoselective synthesis of (1R,3S)-3-methoxycyclopentan-1-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Objective: Mask the primary amine to establish chemoselectivity for the subsequent methylation.

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (1R,3S)-3-aminocyclopentan-1-ol hydrochloride (10.0 g, 72.7 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Neutralization: Add triethylamine (Et₃N, 25.3 mL, 181.7 mmol) dropwise. Causality: The excess base neutralizes the HCl salt to free the amine and acts as an acid scavenger for the remainder of the reaction.

  • Protection: Cool the mixture to 0 °C using an ice bath. Dissolve Di-tert-butyl dicarbonate (Boc₂O, 17.4 g, 79.9 mmol) in 20 mL of DCM and add it dropwise via an addition funnel over 30 minutes.

  • Reaction & Validation: Remove the ice bath and stir at room temperature (RT) for 4 hours. Monitor via TLC (DCM/MeOH 9:1). Self-Validation: The starting material will stain bright purple with ninhydrin, whereas the desired Boc-protected product is ninhydrin-negative but stains dark blue/black with Phosphomolybdic Acid (PMA).

  • Workup: Wash the organic layer sequentially with 1M citric acid (2 × 50 mL) to remove excess Et₃N, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid.

Step 2: Synthesis of tert-Butyl ((1R,3S)-3-methoxycyclopentyl)carbamate

Objective: Stereoretentive Williamson ether synthesis.

  • Setup: Purge a 500 mL two-neck flask with nitrogen. Dissolve the intermediate from Step 1 (13.5 g, 67.1 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) and cool to 0 °C.

  • Alkoxide Formation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.0 g, 100.6 mmol) in three distinct portions. Causality: Portionwise addition controls the exothermic generation of hydrogen gas. Allow the reaction to stir for 45 minutes at 0 °C until gas evolution completely ceases, ensuring 100% alkoxide conversion.

  • Alkylation: Add Methyl Iodide (MeI, 6.2 mL, 100.6 mmol) dropwise. Allow the reaction to slowly warm to RT and stir for 12 hours.

  • Workup & Validation: Cool the flask back to 0 °C and strictly quench by the dropwise addition of saturated aqueous NH₄Cl (30 mL). Self-Validation: This safely destroys unreacted NaH without generating strongly basic hydroxides that could cleave the Boc group. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via short-pad silica gel chromatography (Hexanes/EtOAc 7:3) to isolate the product as a colorless oil.

Step 3: Synthesis of (1R,3S)-3-Methoxycyclopentan-1-amine Hydrochloride

Objective: Anhydrous deprotection and salt isolation.

  • Setup: Dissolve the O-methylated intermediate (12.0 g, 55.7 mmol) in minimal anhydrous DCM (30 mL) in a 250 mL flask.

  • Deprotection: Add 4M HCl in dioxane (70 mL, 280 mmol) in one portion at RT. Stir vigorously for 2 hours. Causality: As the Boc group is cleaved to generate isobutylene and CO₂ gas, the resulting free amine immediately protonates and becomes insoluble in the DCM/dioxane matrix.

  • Isolation: A dense white precipitate will form. Add diethyl ether (50 mL) to force complete precipitation. Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake thoroughly with cold diethyl ether (2 × 30 mL) to remove any residual mineral oil or organic impurities. Dry the solid under high vacuum to yield the final product as a highly pure, white crystalline powder.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative parameters and analytical metrics for the validated workflow.

StepTransformationReagents & SolventsTemp (°C)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
1 N-Boc ProtectionBoc₂O, Et₃N, DCM0 to 25492>99
2 O-MethylationNaH, MeI, THF0 to 251285>99
3 Deprotection & Salt Formation4M HCl/Dioxane, DCM25295>99

References

  • US11535611B2 - Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors. Google Patents.
  • trans-1,3-Dimethylcyclopentane | High Purity | For R&D. Benchchem.
  • 3-Aminocyclopentanol | High-Purity Reagent. Benchchem.

Sources

Applications of (1R,3S)-3-methoxycyclopentan-1-amine in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enhancing Kinase Inhibitor Selectivity and ADME Properties with (1R,3S)-3-Methoxycyclopentan-1-amine

Part 1: Executive Summary & Scientific Rationale

The Challenge in Kinase Inhibitor Design In the development of ATP-competitive kinase inhibitors, a recurring challenge is balancing potency with physicochemical properties. Solvent-exposed regions of the ATP binding pocket (specifically the ribose-binding area and the solvent front) often tolerate bulky groups. However, introducing flexible alkyl chains can reduce entropic binding affinity, while polar groups (like hydroxyls) improve solubility but often limit membrane permeability (P_app) and blood-brain barrier (BBB) penetration.

The Solution: (1R,3S)-3-methoxycyclopentan-1-amine This chiral building block represents a "privileged structure" for lead optimization. It offers three distinct advantages over linear amines or simple cycloalkyls:

  • Conformational Restriction: The cyclopentane ring locks the amine and the methoxy group into a specific vector, reducing the entropic penalty upon binding compared to flexible linear ethers.

  • Stereochemical Precision: The (1R,3S) cis-relationship (1,3-substitution) often directs the methoxy group toward specific H-bond acceptors in the kinase hinge region or solvent front, while the amine anchors to the core scaffold.

  • The "Magic Methyl" Effect: Compared to its hydroxyl analog (a key intermediate in Bictegravir synthesis), the methoxy variant caps the hydrogen bond donor. This typically increases Lipophilic Efficiency (LipE), improves passive permeability, and reduces P-glycoprotein (P-gp) efflux liability while maintaining hydrogen bond accepting capability.

Part 2: Structural Analysis & Design Strategy

SAR Logic: When to Use This Motif Use (1R,3S)-3-methoxycyclopentan-1-amine when your lead compound contains a solvent-exposed amine (e.g., piperazine, cyclohexylamine) that suffers from:

  • Low permeability (low Caco-2 flux).

  • High metabolic clearance (due to accessible oxidative sites).

  • Lack of selectivity (due to flexibility).

Visualizing the Design Logic The following decision tree illustrates the strategic application of this moiety in a Fragment-Based Drug Design (FBDD) campaign.

SAR_Logic Start Lead Compound Analysis (Solvent Front Region) Problem1 Issue: Low Permeability (High TPSA / H-Donors) Start->Problem1 Problem2 Issue: Low Selectivity (Flexible Chain) Start->Problem2 Solution1 Strategy: Cap H-Donors (OH -> OMe) Problem1->Solution1 Reduce Polarity Solution2 Strategy: Rigidification (Linear -> Cycloalkyl) Problem2->Solution2 Lock Conformation Target Target Motif: (1R,3S)-3-methoxycyclopentan-1-amine Solution1->Target Solution2->Target Outcome Optimized Candidate: Improved LipE, Permeability, & Entropy Target->Outcome Coupling via SNAr

Figure 1: Strategic decision tree for incorporating the (1R,3S)-3-methoxycyclopentyl moiety during lead optimization.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis of the Building Block

While (1R,3S)-3-aminocyclopentanol is commercially available (often as the HCl salt), the methoxy variant may require custom preparation to ensure high enantiomeric excess (ee). The following route adapts the Bictegravir intermediate synthesis.

Reagents:

  • (1R,3S)-3-aminocyclopentanol hydrochloride (Starting Material)[1][2][3]

  • Di-tert-butyl dicarbonate (Boc2O)

  • Sodium Hydride (NaH, 60% dispersion)

  • Iodomethane (MeI)

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

Step-by-Step Methodology:

  • Boc Protection:

    • Dissolve (1R,3S)-3-aminocyclopentanol HCl (1.0 eq) in DCM/Water (1:1).

    • Add NaHCO3 (2.5 eq) and Boc2O (1.2 eq). Stir at RT for 4 hours.

    • Extract with DCM, dry over Na2SO4, and concentrate to yield tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate.

  • O-Methylation (The Critical Step):

    • Dissolve the Boc-protected intermediate in anhydrous THF under N2 atmosphere. Cool to 0°C.

    • Add NaH (1.5 eq) portion-wise. Stir for 30 min to form the alkoxide.

    • Add MeI (1.2 eq) dropwise. Allow to warm to RT and stir for 12 hours.

    • Note: Monitor by TLC.[4] If over-methylation (N-methylation) occurs, ensure the Boc group is stable or use a milder base (Ag2O).

    • Quench with saturated NH4Cl. Extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc) to isolate tert-butyl ((1R,3S)-3-methoxycyclopentyl)carbamate.

  • Deprotection:

    • Dissolve the methylated intermediate in 4M HCl in Dioxane. Stir at RT for 2 hours.

    • Concentrate in vacuo. Triturate with diethyl ether to obtain (1R,3S)-3-methoxycyclopentan-1-amine hydrochloride as a white solid.

Protocol B: Incorporation into a Kinase Inhibitor Scaffold

Context: Coupling the amine to a 2,4-dichloropyrimidine core (a common scaffold for JAK, CDK, and ALK inhibitors).

Workflow Diagram:

Synthesis_Workflow Core 2,4-dichloropyrimidine (Kinase Hinge Binder) Reaction SNAr Coupling (n-BuOH, 120°C or Pd-catalyzed Buchwald) Core->Reaction Amine (1R,3S)-3-methoxycyclopentan-1-amine (HCl Salt) Amine->Reaction Base DIPEA / Et3N Base->Reaction Product Intermediate A (C4-substituted) Reaction->Product

Figure 2: Nucleophilic aromatic substitution (SNAr) workflow for coupling the chiral amine to a heteroaryl chloride.

Procedure:

  • Reaction Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 eq), (1R,3S)-3-methoxycyclopentan-1-amine HCl (1.1 eq), and DIPEA (3.0 eq) in n-butanol or NMP.

  • Thermal Conditions: Heat to 100-120°C for 2-4 hours (or microwave at 120°C for 30 min). The C4 position is typically more reactive than C2 due to the nitrogen electronics.

  • Workup: Dilute with water, extract with EtOAc. Wash with brine.

  • Purification: The regioselectivity (C4 vs C2) must be confirmed by 1H-NMR (NOESY) or X-ray crystallography.

Part 4: Biological Validation Data

Assay Protocol: ADP-Glo Kinase Assay (Promega) To validate the activity of the synthesized inhibitor, use a luminescent ADP detection assay.

Reagents:

  • Kinase Enzyme (e.g., JAK1, FLT3)[5]

  • Substrate (Poly Glu:Tyr 4:1)

  • ATP (Ultra-pure)

  • Test Compound (Dissolved in DMSO)

Steps:

  • Preparation: Prepare 2.5x Kinase/Substrate mix in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Incubation: Add 4 µL of Kinase mix to 384-well plate. Add 50 nL of Test Compound (10-point dose response). Incubate 10 min.

  • Reaction Start: Add 2 µL of ATP (at Km_app concentration). Incubate 60 min at RT.

  • Detection: Add 5 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

  • Signal Generation: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Expected Data Presentation:

Compound IDR-GroupJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK1/2)Caco-2 P_app (10^-6 cm/s)
Control (1R,3S)-3-OH1281.5x2.1 (Low)
Target (1R,3S)-3-OMe 15 10 1.5x 18.5 (High)
Linear 3-methoxypropyl1401101.3x12.0

Interpretation: The target compound (Methoxy) maintains potency comparable to the hydroxy analog (Control) but significantly improves permeability (P_app) due to the capped H-donor. The Linear analog loses potency due to entropic penalties.

References

  • Bictegravir Intermediate Synthesis

    • Patent: "Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof."[2][3] CN110862325B.

    • Source:

  • Kinase Inhibitor Design Principles

    • Article: "Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology." PMC.
    • Source:

  • FLT3/BCR-ABL Inhibitors

    • Article: "N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD."[5] Bioorg Chem.

    • Source:

  • Chemical Identity

    • Database: "(1R,3S)-3-Methoxycyclopentan-1-amine."[6][7] PubChem.

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: (1R,3S)-3-methoxycyclopentan-1-amine Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing enantiomeric excess of (1R,3S)-3-methoxycyclopentan-1-amine Content Type: Technical Support Center (Troubleshooting & FAQs) Persona: Senior Application Scientist

Welcome to the Advanced Synthesis Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because standard reductive amination yielded a diastereomeric mess, or your biocatalytic route is stalling at 80% conversion. This guide addresses the specific challenges of synthesizing and purifying (1R,3S)-3-methoxycyclopentan-1-amine , a critical scaffold often associated with JAK inhibitor development (e.g., Oclacitinib analogs).[1]

Unlike rigid cyclohexyl systems, the cyclopentane ring’s envelope conformation creates unique thermodynamic hurdles. Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) requires shifting from thermodynamic control to strict kinetic control.[1]

⚡ Quick Status Check: Which Module Do You Need?

SymptomProbable CauseGo To
Low ee (<90%) or Low Yield Enzyme inhibition or lack of equilibrium shift in biocatalysis.[1]Module 1
High dr, Low ee Successful diastereoselection but poor enantioselection; requires chemical upgrade.[1]Module 2
Inconsistent Analytics Peak overlapping in HPLC/GC; derivatization issues.Module 3

Module 1: Biocatalytic Optimization (The "Gold Standard")

Context: The most efficient route to the (1R,3S) isomer is biocatalytic transamination using an


-Transaminase (

-TA).[1] This method avoids the thermodynamic trap of chemical reductive amination, which often favors the trans-isomer or yields a 1:1 mixture.
FAQ 1.1: "My conversion is stuck at 55% despite using excess amine donor. Why?"

Diagnosis: You are likely facing product inhibition or thermodynamic equilibrium limitations .[1] Transaminations are reversible.[1][2] If you use Isopropylamine (IPA) as a donor, the acetone byproduct can inhibit the enzyme or simply push the reaction backward.

The Fix: Shift the Equilibrium Do not just add more enzyme. You must remove the coproduct.[3]

  • Switch to Alanine System: Use L-Alanine (or D-Alanine, depending on enzyme selectivity) + Lactate Dehydrogenase (LDH) + Glucose Dehydrogenase (GDH).[1] This recycles the cofactor and irreversibly removes pyruvate.

  • Vacuum/Sweep: If using IPA, apply reduced pressure (200-300 mbar) to continuously remove acetone.[1]

FAQ 1.2: "I need the (1R,3S) isomer. Which enzyme class do I choose?"

Technical Insight: The target has two chiral centers.[4] The (1R) amine center is set by the enzyme. The (3S) center depends on your starting material (3-methoxycyclopentanone).[1]

  • Scenario A (Racemic Ketone + DKR): If your ketone is racemic, you need an (R)-selective

    
    -TA  that is highly specific for the (S)-methoxy substituent in the binding pocket.[1] This constitutes a Dynamic Kinetic Resolution (DKR).[1][5]
    
  • Scenario B (Chiral Ketone): If you start with pure (S)-3-methoxycyclopentanone, any robust (R)-selective TA will work.[1]

Workflow Visualization: The following diagram illustrates the Dynamic Kinetic Resolution (DKR) pathway required to convert racemic ketone to single-isomer amine.

Biocatalysis_DKR RacemicKetone Racemic 3-methoxycyclopentanone R_Ketone (R)-Ketone (Undesired) RacemicKetone->R_Ketone Equilibrium S_Ketone (S)-Ketone (Desired Substrate) RacemicKetone->S_Ketone Equilibrium R_Ketone->S_Ketone Base-Catalyzed Racemization EnzymeComplex (R)-Selective Transaminase R_Ketone->EnzymeComplex Slow/No Reaction S_Ketone->EnzymeComplex Fast Binding Product (1R,3S)-3-methoxy cyclopentan-1-amine (>99% ee/dr) EnzymeComplex->Product Amine Transfer

Caption: DKR pathway where rapid racemization of the unreactive ketone enantiomer allows 100% theoretical yield of the (1R,3S) amine.

Module 2: Chemical Resolution (The "Cleanup")

Context: If biocatalysis is unavailable or yields 80-90% ee, you must upgrade the optical purity via classical resolution.

FAQ 2.1: "Which resolving agent works for 3-methoxycyclopentan-1-amine?"

Recommendation: Do not rely on random screening. For


-substituted cyclic amines, Mandelic Acid  and Tartaric Acid  are the highest probability hits due to their ability to form rigid hydrogen-bond networks with the ether oxygen and the amine.[1]

Protocol: The "Dutch Resolution" Approach Instead of testing one acid at a time, use the "Family approach."

  • Screen 1: D-Mandelic Acid (0.5 eq) + L-Mandelic Acid (0.5 eq) in Ethanol. (Check for rapid precipitation).

  • Screen 2: Dibenzoyl-L-tartaric acid in MeOH/Water (9:1).

Optimized Recrystallization Protocol (for (1R,3S) target):

  • Step 1: Dissolve crude amine (1.0 eq) in MeOH (5 vol).

  • Step 2: Add (S)-(+)-Mandelic acid (1.05 eq). Note: The (S)-acid often pairs with the (R)-amine, but empirical verification is required.[1]

  • Step 3: Heat to 60°C until clear. Cool slowly to 20°C (5°C/hour).

  • Step 4: Filter. If ee < 98%, recrystallize the salt in EtOH (lower solubility, higher selectivity).

FAQ 2.2: "I have high dr (cis) but low ee (racemic cis). How do I fix this?"

If you used chemical reductive amination (e.g., NaBH(OAc)3), you likely have the cis-racemate ((1R,3S) + (1S,3R)).

  • Action: You must perform a Classical Resolution as described above. A simple silica column will NOT separate enantiomers.[1]

Module 3: Analytical Validation

Context: You cannot optimize what you cannot measure. Cyclopentylamines often lack UV chromophores, making HPLC detection difficult without derivatization.

FAQ 3.1: "I see no peaks on my Chiral HPLC."

Diagnosis: 3-methoxycyclopentan-1-amine has weak UV absorbance (only end-absorption <210 nm).[1] The Fix: Derivatization. Do not struggle with low-wavelength UV.[1] Derivatize the amine before injection.

Protocol: GITC Derivatization

  • Reagent: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC).[1]

  • Mix: 10 µL Amine + 10 µL GITC solution (10 mg/mL in Acetonitrile) + 100 µL Acetonitrile.

  • React: Room temp for 15 mins.

  • Inject: Reverse-phase HPLC (C18 column). The GITC moiety introduces chirality and a strong chromophore (254 nm). The resulting diastereomers will separate easily on a standard achiral column.

FAQ 3.2: "How do I calculate the max theoretical yield?"

Use the table below to benchmark your current process.

| Method | Max Theoretical Yield | Max Theoretical ee | Limiting Factor | | :--- | :---

Sources

Technical Support Center: Stability & Handling of (1R,3S)-3-methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support guide for (1R,3S)-3-methoxycyclopentan-1-amine (CAS: 1268522-02-6). This chiral primary amine is a critical building block in fragment-based drug discovery, often used to introduce stereodefined polarity into kinase inhibitors and GPCR ligands.

However, users frequently encounter stability issues—specifically precipitation, loss of stoichiometry, and "cloudiness" in solution . This guide addresses the root chemical causes of these failures and provides validated protocols to prevent them.

Part 1: The Stability Profile (The "Why")

The stability of this molecule is binary: it depends entirely on whether it exists as a Free Base or a Salt (e.g., Hydrochloride) .

The Primary Threat: Atmospheric CO₂ (Carbamate Formation)

The most common user complaint is: "My clear amine solution turned cloudy/white after 20 minutes."

The Mechanism: As a primary aliphatic amine, (1R,3S)-3-methoxycyclopentan-1-amine is a strong nucleophile. Upon exposure to air, it reacts rapidly with Carbon Dioxide (CO₂) to form a carbamic acid, which immediately reacts with another equivalent of amine to form a carbamate salt . This salt is often insoluble in non-polar solvents (DCM, Ether) and appears as a white precipitate or crust.

DOT Diagram 1: The Carbamate Degradation Pathway This diagram illustrates the "Silent Killer" of amine stoichiometry.

CarbamatePathway cluster_0 Result Amine (1R,3S)-Free Base (Liquid/Soluble) Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack Air Atmospheric CO2 Air->Intermediate Carbamate Carbamate Salt (Insoluble Precipitate) Intermediate->Carbamate Proton Transfer (Requires 2nd Amine Eq)

Caption: Figure 1. The reaction pathway of primary amines with atmospheric CO₂, leading to insoluble carbamate salts and loss of active titer.

Volatility & Stoichiometry
  • Molecular Weight: ~115.17 g/mol .

  • Risk: The free base is a volatile liquid. If you concentrate a solution of the free base on a rotary evaporator under high vacuum for too long, you will lose the compound, leading to low yields in subsequent steps.

Part 2: Solvent Compatibility Matrix

Choosing the right solvent is the first line of defense.

SolventSuitability (Salt Form)Suitability (Free Base)Technical Notes
DMSO High Medium Risk: DMSO is hygroscopic. Wet DMSO can facilitate hydrolysis or oxidation over long periods. Store under Argon.
Methanol High High Best for Storage. Protic solvents stabilize the amine via H-bonding.
DCM Low High Risk: DCM often contains traces of acid (HCl) if not stabilized, which precipitates the salt. Excellent for reactions, poor for long-term storage.
Water High Low Free base is soluble but pH dependent. Aqueous solutions absorb CO₂ rapidly (forming bicarbonates).

Part 3: Troubleshooting Guide (FAQs)

Q1: I see extra peaks in my NMR (in CDCl₃). Is my compound degrading?

Diagnosis:

  • Carbamate Peaks: Look for a broad signal around 4.5–6.0 ppm (N-H) or unexpected carbonyl carbons in C13 NMR (~158-160 ppm). This indicates CO₂ absorption.

  • Salt Counter-ions: If you neutralized an HCl salt but didn't wash thoroughly, you may see broad peaks from residual H-bonding species.

  • Rotamers: The methoxy group can induce rotamers, but in a rigid cyclopentane ring, this is less likely to cause peak doubling than in flexible chains.

Fix: Shake the NMR tube with D₂O. If the extra peaks disappear (exchangeable protons) or shift significantly, it is likely a salt/carbamate issue. If you suspect carbamates, bubbling Nitrogen through the solution might reverse it, but acid washing is more effective.

Q2: My reaction yield is consistently 50% lower than expected.

Diagnosis: You are likely weighing the Hydrochloride salt but calculating Molarity based on the Free Base MW (or vice versa), OR you are losing the free base to volatility.

Fix:

  • Check the label: Is it .HCl?

  • If using the free base: Do not apply high vacuum (<10 mbar) for more than 5 minutes.

Q3: The solution turned yellow over time.

Diagnosis: Oxidation. Primary amines can slowly oxidize to N-oxides or imines in the presence of light and air. Fix: This is irreversible. Purify via cation-exchange chromatography (SCX cartridge) to recover the remaining amine.

Part 4: Validated Protocols

Protocol A: Preparation of a Stable Stock Solution (Free Base)

Use this when the free base is required for immediate biological assays.

  • Weighing: Weigh the HCl salt (more stable) into a glass vial.

  • Dissolution: Dissolve in dry DMSO.

  • Neutralization (In-situ): Add exactly 1.05 equivalents of DIPEA (Diisopropylethylamine) or TEA.

    • Why? This liberates the free amine in solution without exposing it to the volatility risks of isolation.

  • Storage: Flush the headspace with Argon, seal tightly with a parafilm-wrapped cap, and store at -20°C.

Protocol B: Re-isolation of Free Base from HCl Salt

Use this only if your reaction cannot tolerate chloride ions or tertiary amine bases.

DOT Diagram 2: Free-Basing Workflow

FreeBaseProtocol Start Start: Amine-HCl Salt Step1 Dissolve in minimal Water (pH < 7) Start->Step1 Step2 Add 2M NaOH until pH > 12 (Liberates Free Base) Step1->Step2 Step3 Extract with DCM (x3) Step2->Step3 Step4 Dry Organic Layer (Na2SO4) Step3->Step4 Step5 Concentrate (Rotovap) *DO NOT USE HIGH VACUUM* Step4->Step5 End Yield: Clear Oil (Use Immediately) Step5->End

Caption: Figure 2. Step-by-step workflow for isolating the volatile free base from the stable hydrochloride salt.

References

  • PubChem. (2025).[1] (1R,3S)-3-methoxycyclopentan-1-amine Compound Summary. National Library of Medicine. [Link]

  • Penny, D. E., & Ritter, T. J. (1983).[2] Kinetic study of the reaction between carbon dioxide and primary amines. Journal of the Chemical Society, Faraday Transactions 1. [Link]

  • PharmaOffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

Sources

Technical Support Center: Resolution of 3-Methoxycyclopentan-1-amine Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical guide to assist researchers and drug development professionals in isolating the precise stereoisomers of 3-methoxycyclopentan-1-amine. This building block is critical in medicinal chemistry, and resolving its four stereoisomers requires a robust, self-validating analytical and synthetic strategy.

Core Resolution Workflow

The resolution of 3-methoxycyclopentan-1-amine is a two-stage process. First, the diastereomeric cis and trans pairs must be separated. Second, the enantiomers within those pairs are resolved using chiral agents.

Figure 1: Workflow for resolving 3-methoxycyclopentan-1-amine stereoisomers.

Frequently Asked Questions (FAQ) & Troubleshooting

Theoretical Grounding & Causality

Q: Why is a two-stage resolution strategy required for this compound? A: 3-methoxycyclopentan-1-amine contains two chiral centers (C1 and C3), yielding four distinct stereoisomers: a cis enantiomeric pair and a trans enantiomeric pair. Because diastereomers possess distinct physical properties (e.g., dipole moments, solubility, and boiling points), the cis and trans racemates can be easily separated using standard [1]. However, separating the enantiomers within these isolated pairs requires a chiral environment, which is achieved via diastereomeric salt formation or chiral stationary phase chromatography[1].

Q: What is the mechanistic rationale behind using diacid resolving agents like L-(+)-Tartaric Acid? A: Diacid resolving agents are highly effective for chiral cycloalkylamines because they can form multiple stoichiometric salt complexes (e.g., acidic salts or neutral salts). This structural flexibility provides a broader thermodynamic landscape for crystallization, allowing for highly selective separation based on the differential solubility of the resulting [2].

Experimental Troubleshooting

Q: My fractional crystallization yields poor enantiomeric excess (ee%). How do I optimize thermodynamic control? A: Poor ee% is almost always the result of kinetic co-precipitation of the undesired diastereomeric salt. To troubleshoot this, adjust the following parameters:

  • Molar Ratio: Literature indicates that screening at exactly 1.0 molar equivalent often yields suboptimal purity due to complex species profiles in solution. Adjusting the resolving agent/amine molar ratio to <0.5 or >1.5 alters the chemical equilibria, significantly improving [2].

  • Temperature Control: Ensure the solution is heated to complete dissolution (e.g., 60°C) and cooled very slowly. Rapid cooling induces kinetic precipitation (trapping impurities), whereas slow cooling favors the thermodynamically stable, [3].

Q: When should I pivot to Supercritical Fluid Chromatography (SFC) instead of classical salt resolution? A: For discovery-stage medicinal chemistry (milligram to gram scale), chiral SFC or HPLC is rapid and highly cost-effective. However, as you scale up to multigram or kilogram quantities, SFC becomes prohibitively expensive and logistically unfeasible. At scale, classical diastereomeric salt resolution remains the[4].

Validated Experimental Protocol: Classical Salt Resolution

This protocol outlines the resolution of the trans-racemate of 3-methoxycyclopentan-1-amine. It is designed as a self-validating system to ensure quality control at every phase.

Objective: Isolate the (1R,3R) enantiomer from the trans-racemate. Validation Checkpoint 1: Before proceeding, ensure the cis and trans diastereomers have been fully separated via achiral chromatography. Verify diastereomeric purity (>98% de) using GC-MS or 1H-NMR.

Step 1: Diastereomeric Salt Formation

  • Dissolve 10.0 g of the trans-racemate of 3-methoxycyclopentan-1-amine in 100 mL of absolute ethanol.

  • Add 0.5 molar equivalents of L-(+)-Tartaric Acid.

    • Causality: Using a sub-stoichiometric amount of the resolving agent forces the enantiomers to compete for the chiral acid, ensuring that only the most thermodynamically stable diastereomeric salt precipitates, thereby maximizing ee%[2],[3].

Step 2: Fractional Crystallization

  • Heat the suspension to 60°C under continuous stirring until the mixture is completely homogeneous.

  • Remove from heat and allow the solution to cool to room temperature at a rate of ~5°C per hour.

  • Once at room temperature, transfer the flask to a 5°C refrigerator overnight to maximize crystalline yield.

  • Validation Checkpoint 2: Filter the precipitate. Take a 5 mg aliquot, perform a miniature freebasing extraction, and analyze via chiral HPLC (e.g., Chiralpak IA column). If the ee% is <95%, perform a secondary recrystallization in ethanol before proceeding to bulk freebasing.

Step 3: Freebasing & Extraction

  • Suspend the validated, highly pure diastereomeric salt in 50 mL of distilled water.

  • Slowly add 1M NaOH dropwise until the aqueous solution reaches pH > 10.

    • Causality: The strong base deprotonates the amine, breaking the ionic salt complex and rendering the free amine highly lipophilic[3].

  • Extract the resulting aqueous emulsion with Dichloromethane (DCM) (3 x 30 mL)[3].

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enantiopure 3-methoxycyclopentan-1-amine.

Quantitative Data Summary

The following table summarizes the expected outcomes and scale applicability for various resolution strategies:

Resolution StrategyScale ApplicabilityResolving Agent / PhaseTypical YieldExpected ee%Primary Advantage
Achiral Chromatography Milligram to KilogramSilica Gel (Standard)85 - 95%N/A (Separates cis/trans)Exploits physical property differences
Chiral SFC / HPLC Milligram to GramChiralpak IA / IB40 - 45%> 99%Rapid isolation for discovery chemistry
Classical Salt Resolution Multigram to KilogramL-(+)-Tartaric Acid30 - 40%90 - 97%Cost-effective for large-scale synthesis

References

  • Title: 6.8: Resolution (Separation) of Enantiomers Source: Chemistry LibreTexts URL: [Link]

  • Title: Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents Source: Universidade de Lisboa (ulisboa.pt) URL: [Link]

  • Title: Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent Source: Gavin Publishers URL: [Link]

  • Title: Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale Source: BioDuro URL: [Link]

Sources

Troubleshooting low reactivity of (1R,3S)-3-methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide for (1R,3S)-3-Methoxycyclopentan-1-amine

Ticket ID: #MC-1R3S-OMe Subject: Overcoming Low Reactivity in Amide Couplings & SNAr Reactions Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

You are encountering sluggish kinetics or low yields with (1R,3S)-3-methoxycyclopentan-1-amine (CAS: 1268522-02-6). While this building block appears structurally simple, its specific stereochemistry [(1R,3S), cis-configuration] introduces unique conformational and electronic challenges.

This guide moves beyond basic troubleshooting to address the three root causes of failure for this specific scaffold:

  • The "Hidden" Salt Factor: Incomplete neutralization of the hydrochloride form.

  • The Conformational Trap: Intramolecular Hydrogen Bonding (IHB) locking the nucleophile.

  • Steric Shielding: Ring puckering effects specific to 1,3-disubstituted cyclopentanes.

Module 1: The "Hidden" Salt Factor

Diagnosis: Most vendors supply this amine as the hydrochloride salt (HCl) to ensure stability. The salt is a non-nucleophilic ammonium species (


). If you are using mild bases (e.g., TEA, DIPEA) in non-polar solvents (DCM, THF), the proton transfer is often inefficient, leaving the amine dormant.

The Fix: The "Free-Base First" Protocol Do not rely on in-situ neutralization for difficult couplings. Pre-generate the free base.

Step-by-Step Protocol:

  • Dissolution: Dissolve the amine salt in minimal water (or MeOH).

  • Basification: Add 2M NaOH or saturated

    
     until pH > 12.
    
  • Extraction: Extract exhaustively with DCM (3x). Note: The methoxy group increases water solubility; use a high solvent-to-aqueous ratio.

  • Drying: Dry over anhydrous

    
     (avoid 
    
    
    
    as it can act as a Lewis acid).
  • Concentration: Carefully concentrate in vacuo. Warning: Low molecular weight amines are volatile. Do not apply high vacuum (<10 mbar) for extended periods.

Module 2: The Conformational Trap (Intramolecular H-Bonding)

The Science: In the (1R,3S) configuration, the amine and methoxy groups are cis (on the same face of the ring). In non-polar solvents (DCM, Toluene), the amine hydrogen donates a hydrogen bond to the methoxy oxygen.

  • Consequence: This "locks" the nitrogen lone pair and creates a pseudo-bicyclic structure, significantly reducing nucleophilicity and increasing steric bulk.

Troubleshooting Logic:

SymptomSolvent UsedRoot CauseSolution
< 10% ConversionDCM, Chloroform, TolueneIntramolecular H-Bond stabilizes the unreactive conformer.Switch Solvent. Use DMF, DMSO, or NMP. These solvents are strong H-bond acceptors and will "distract" the amine protons, breaking the intramolecular lock.
Gummy PrecipitateEt2O, THFSalt Aggregation. The amine salt is insoluble.Increase Polarity. Add a chaotropic salt (LiCl) or switch to DMF to solubilize the reactive species.
Visualization: Conformational Troubleshooting Workflow

ReactivityLogic Start Symptom: Low Reactivity CheckSalt Check Form: Is it HCl Salt? Start->CheckSalt Neutralize Action: Perform 'Free-Base First' Protocol CheckSalt->Neutralize Yes CheckSolvent Check Solvent System CheckSalt->CheckSolvent No (Free Base) Neutralize->CheckSolvent IsNonPolar Is Solvent Non-Polar? (DCM/THF) CheckSolvent->IsNonPolar SwitchPolar Action: Switch to DMF/DMSO (Breaks Intramolecular H-Bond) IsNonPolar->SwitchPolar Yes CheckSterics Check Coupling Reagent IsNonPolar->CheckSterics No (Already Polar) SwitchPolar->CheckSterics UpgradeReagent Action: Use HATU or COMU (Avoid EDC/DCC) CheckSterics->UpgradeReagent

Figure 1: Decision tree for diagnosing reactivity failures specific to 1,3-substituted cyclopentanes.

Module 3: Reaction Engineering (Coupling Reagents)

Due to the envelope conformation of the cyclopentane ring, the amine is more sterically hindered than a standard primary amine. Standard carbodiimides (EDC/DCC) often fail.

Recommended Reagent Hierarchy:

TierReagent SystemWhen to UseWhy?
1 (Standard) HATU + HOAt + DIPEADifficult Amide CouplingsHATU is the gold standard for hindered amines. HOAt (7-aza) speeds up the active ester formation better than HOBt.
2 (Aggressive) COMU + TMP (Collidine)Failed HATU CouplingsCOMU offers superior leaving group ability; Collidine is a non-nucleophilic base that prevents racemization.
3 (Specialized) T3P (Propylphosphonic anhydride)Epimerization SensitiveT3P drives reaction via entropy (releasing gas) and has very low epimerization rates.
4 (Nucleophilic)

(Fluoride displacement)
ArylationsUse KF/Alumina or CsF in DMSO. The small fluoride leaving group is critical for sterically hindered amines.

Critical Tip: For HATU/COMU couplings, pre-activate the acid for 2-3 minutes before adding the amine. This ensures the active ester is ready, minimizing the time the amine sits in the basic mixture (reducing side reactions).

Module 4: Analytical Blindspots

Problem: "I ran the reaction, but I see nothing on the LC-MS/UV." Cause: (1R,3S)-3-methoxycyclopentan-1-amine lacks a UV chromophore. It is invisible at 254 nm.

Detection Solutions:

  • TLC Stains:

    • Ninhydrin: Stains free amines Red/Purple .

    • Permanganate (

      
      ):  Stains the methoxy/alkyl chain Yellow/Brown .
      
    • Iodine Chamber: Universal stain.

  • LC-MS:

    • Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) if available.

    • Monitor specifically for the mass

      
       (Free base MW ~115.17).
      

Frequently Asked Questions (FAQ)

Q: Can I use the (1S,3R) enantiomer protocol for the (1R,3S) isomer? A: Yes. The physical properties (solubility, pKa) are identical. However, biological activity will likely differ significantly. Ensure you are using the correct CAS (1268522-02-6 for 1R,3S).

Q: Why is my yield low even with HATU? A: Check your base equivalents. The HCl salt consumes 1 equivalent of base immediately. If you use 2.0 eq of DIPEA, you effectively only have 1.0 eq for the reaction, which is insufficient to drive the equilibrium. Always use 3.0 - 4.0 equivalents of base when starting with the salt.

Q: Is the methoxy group acid-labile? A: Generally, methyl ethers are stable to TFA and HCl conditions used in standard deprotection (e.g., Boc removal). It requires harsh conditions (


) to cleave. It is safe for standard peptide synthesis.

References

  • PubChem. (1R,3S)-3-methoxycyclopentan-1-amine Compound Summary. National Library of Medicine. [Link]

  • Clayden, J., et al.Conformational Analysis of Cyclopentanes. Organic Chemistry, 2nd Ed. Oxford University Press.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunetz, J. R., et al. (2016). T3P: The reagent of choice for the synthesis of hindered amides. Organic Process Research & Development. (Context for T3P usage).

Validation & Comparative

Analytical Method Comparison Guide: ¹H NMR Spectrum Analysis of (1R,3S)-3-Methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, sp³-rich chiral building blocks like (1R,3S)-3-methoxycyclopentan-1-amine are highly sought after to improve the physicochemical properties and metabolic stability of drug candidates[1]. However, validating the stereochemistry of substituted cyclopentanes presents a unique analytical challenge. Unlike rigid cyclohexane chairs, cyclopentanes undergo rapid conformational averaging, which complicates standard J-coupling analysis.

As a Senior Application Scientist, I have designed this guide to objectively compare the utility of Benchtop NMR (80 MHz) versus High-Field NMR (600 MHz) for the structural and stereochemical validation of this critical intermediate. By exploring the causality behind magnetic field strength and nuclear Overhauser effects (NOE), this guide provides a self-validating workflow for definitive stereochemical assignment.

The Analytical Challenge: Cyclopentane Stereochemistry

To assign the stereochemistry of (1R,3S)-3-methoxycyclopentan-1-amine, we must first establish the spatial relationship of its substituents.

  • At C1, the (R)-configuration with a wedged (up) -NH₂ group places the H1 proton on the dashed (down) α-face.

  • At C3, the (S)-configuration with a wedged (up) -OCH₃ group places the H3 proton on the dashed (down) α-face.

Therefore, the (1R,3S) isomer is the cis-diastereomer . The analytical challenge lies in proving this cis-relationship. While the Karplus equation reliably correlates ³J vicinal coupling constants with dihedral angles in rigid systems like cyclopropanes[2], cyclopentanes are highly flexible. They rapidly interconvert between envelope and half-chair conformations. This dynamic movement causes the cis and transJ-couplings to average out, rendering 1D ¹H NMR coupling constants unreliable for definitive stereochemical assignment[3].

The Mechanistic Solution: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required. Because the H1 and H3 protons are both on the α-face, they are spatially proximate (< 3.0 Å). NOESY detects this through-space dipolar cross-relaxation, bypassing the limitations of through-bond J-coupling[2].

Platform Comparison: Benchtop vs. High-Field NMR

Recent advancements in permanent magnet technology have brought cryogen-free benchtop NMRs into the fume hood[4][5]. However, field strength directly dictates chemical shift dispersion in Hertz[6]. The table below summarizes why a dual-platform approach is optimal.

Quantitative Platform Comparison
Analytical ParameterBenchtop NMR (80 MHz)High-Field NMR (600 MHz with Cryoprobe)
Chemical Shift Dispersion Low (0.3 ppm signal width per multiplet)[6]High (0.03 ppm signal width per multiplet)[6]
Multiplet Resolution Second-order (C2/C4/C5 protons heavily overlap)First-order (Distinct, extractable J-couplings)
Limit of Detection (Sensitivity) ~1 mmol/L (Requires >15 mg sample)[6]~10 µmol/L (Ideal for mass-limited samples)[6]
Stereochemical Capability Inconclusive (Cannot resolve NOE or complex J)Definitive (High-resolution 2D NOESY cross-peaks)
Operational Footprint Low (Cryogen-free, bench-compatible)[4]High (Requires liquid He/N₂, dedicated facility)
Primary Workflow Utility Reaction monitoring & rapid purity screening[5]Absolute stereochemical confirmation

Analytical Workflows & Visualizations

To ensure trustworthiness, the analytical process must be a self-validating system. We utilize the benchtop system for rapid identity screening, reserving the high-field instrument for the definitive 2D NOESY experiment.

NMR_Workflow Prep Sample Prep (1R,3S)-Isomer in CDCl3 Benchtop Benchtop NMR (80 MHz) Routine 1D 1H Screening Prep->Benchtop Purity Check HighField High-Field NMR (600 MHz) High-Res 1D 1H & 2D NOESY Prep->HighField Stereochemical Analysis Deconv Multiplet Deconvolution (C2, C4, C5 Protons) HighField->Deconv NOESY NOESY Cross-Peak Analysis (H1-H3 Co-facial Interaction) HighField->NOESY Confirm Stereochemical Confirmation (1R,3S) cis-Configuration Deconv->Confirm NOESY->Confirm

Fig 1. Analytical workflow comparing benchtop and high-field NMR for stereochemical validation.

NOESY_Pathway H1 H1 Proton (α-face) RF RF Pulse Sequence (Mixing Time 500 ms) H1->RF Magnetization H3 H3 Proton (α-face) H3->RF Magnetization CrossPeak 2D NOESY Cross-Peak (Positive NOE) RF->CrossPeak Dipolar Cross-Relaxation (Distance < 5 Å)

Fig 2. NOESY magnetization transfer pathway demonstrating through-space cross-relaxation.

Self-Validating Experimental Protocols

Protocol 1: Benchtop 1D ¹H NMR (Purity & Identity Screening)
  • Objective: Rapid verification of structural identity before committing to expensive high-field time.

  • Causality: Benchtop systems lack the dispersion to resolve the cyclopentane ring protons, but they easily resolve isolated signals like the methoxy group. We use a higher concentration to compensate for the lower intrinsic sensitivity of the 80 MHz permanent magnet[6].

  • Step-by-Step Methodology:

    • Sample Prep: Dissolve 25 mg of (1R,3S)-3-methoxycyclopentan-1-amine in 0.6 mL of CDCl₃. Note: CDCl₃ is chosen to prevent hydrogen-bonding artifacts that could broaden the amine protons.

    • Acquisition: Load the sample into the 80 MHz benchtop spectrometer. Acquire a standard 1D ¹H spectrum (16 scans, 10-second relaxation delay).

    • Validation: Confirm the presence of the -OCH₃ singlet at ~3.3 ppm and the broad -NH₂ singlet. If no significant impurity peaks (>5%) are detected, proceed to Protocol 2.

Protocol 2: High-Field 2D NOESY (Stereochemical Confirmation)
  • Objective: Definitive assignment of the (1R,3S) cis-configuration via through-space H1-H3 correlation.

  • Causality: A 600 MHz system provides the chemical shift dispersion necessary to separate the H1 and H3 resonances from the complex C2/C4/C5 diastereotopic multiplets[6].

  • Step-by-Step Methodology:

    • Sample Prep: Prepare a dilute sample (5 mg in 0.6 mL CDCl₃). Causality: Dilution minimizes sample viscosity and suppresses intermolecular NOEs, ensuring that observed cross-peaks are strictly intramolecular.

    • Pulse Calibration (Self-Validation): Perform rigorous 3D shimming and calibrate the 90° pulse width (P1). An accurate 90° pulse ensures maximum transverse magnetization, which is mathematically critical for the quantitative reliability of the NOESY mixing sequence.

    • NOESY Acquisition: Acquire a phase-sensitive 2D NOESY spectrum. Set the mixing time (d8) to 500 ms .

      • Mechanistic Insight: For a small molecule (MW ~115 Da) tumbling rapidly in solution (extreme narrowing limit, ωτc << 1), NOEs are positive. A 500 ms mixing time allows optimal cross-relaxation buildup between the H1 and H3 protons without allowing secondary spin-diffusion artifacts to contaminate the spectrum.

    • Data Processing: Process the data with zero-filling and sine-bell apodization. Extract the H1-H3 cross-peak. The presence of a strong, positive cross-peak definitively proves the co-facial (α-face) relationship of H1 and H3, validating the (1R,3S) cis-configuration.

References

1.[1] 3-methoxycyclopentan-1-amine (C6H13NO) - PubChemLite, uni.lu. 1 2.[6] High-field to Benchtop NMR Spectroscopy - Part 3, Oxford Instruments (oxinst.com). 6 3.[4] Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop, News Medical (news-medical.net). 4 4.[5] New Fields and Exciting Applications for Benchtop NMR Instruments, Labcompare (labcompare.com). 5 5.[3] Part of 1 H NMR spectrum of compound 7, ResearchGate (researchgate.net). 3 6.[2] Why is cis proton coupling larger than trans proton coupling in cyclopropanes?, StackExchange (stackexchange.com). 2

Sources

A Senior Application Scientist's Guide to Chiral HPLC Method Development for (1R,3S)-3-methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and accurate enantiomeric analysis of chiral compounds is a critical-path activity. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure the safety and efficacy of pharmaceutical products.[1][2] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (1R,3S)-3-methoxycyclopentan-1-amine, a key chiral intermediate in the synthesis of various pharmaceutical agents. We will explore and compare three distinct and powerful chiral stationary phases (CSPs), providing the scientific rationale behind method selection and offering detailed experimental protocols.

The Importance of Chiral Separation for Substituted Cyclopentylamines

(1R,3S)-3-methoxycyclopentan-1-amine possesses two chiral centers, making stereoisomeric control during its synthesis and subsequent use paramount. The spatial arrangement of the amine and methoxy groups can significantly influence its binding affinity to target enzymes or receptors. Consequently, a reliable analytical method to separate and quantify the desired (1R,3S) enantiomer from its stereoisomers is not just a quality control measure, but a fundamental component of its development and application in pharmaceutical synthesis.

Comparative Analysis of Chiral Stationary Phases

The successful chiral separation of primary amines like (1R,3S)-3-methoxycyclopentan-1-amine is highly dependent on the choice of the chiral stationary phase.[3] Based on extensive experience with this compound class, we will compare three leading CSPs: a polysaccharide-based amylose column (Daicel CHIRALPAK® AD-H), a polysaccharide-based cellulose column (Phenomenex Lux® Cellulose-1), and a macrocyclic glycopeptide column (Astec® CHIROBIOTIC® V2).

Method 1: Polysaccharide-Based CSP - Daicel CHIRALPAK® AD-H

Scientific Rationale:

The CHIRALPAK® AD-H utilizes amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector coated onto a 5 µm silica support.[4][5][6] Polysaccharide-based CSPs are renowned for their broad enantioselectivity.[5] The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[7][8] For the CHIRALPAK® AD-H, the helical grooves of the amylose polymer create a chiral environment where interactions such as hydrogen bonding (between the amine of the analyte and the carbamate of the CSP), π-π stacking (with the dimethylphenyl groups), and steric hindrance play a crucial role in the differential retention of the enantiomers.[8] For primary amines, operating in normal phase with a basic additive is highly effective. The basic additive, such as diethylamine (DEA), minimizes undesirable interactions between the basic analyte and acidic silanol groups on the silica surface, thereby improving peak shape and resolution.[9][10][11]

Proposed Starting Method:

  • Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm[12][13]

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore)

Method 2: Polysaccharide-Based CSP - Phenomenex Lux® Cellulose-1

Scientific Rationale:

The Lux® Cellulose-1 employs cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.[14][15] While both amylose (in CHIRALPAK® AD-H) and cellulose are polymers of glucose, the linkage between the glucose units differs (α-1,4 for amylose and β-1,4 for cellulose), resulting in distinct three-dimensional structures and, consequently, different chiral recognition capabilities.[8] The linear structure of cellulose in the Lux® Cellulose-1 forms chiral grooves and cavities that facilitate enantioseparation through a combination of hydrogen bonding, π-π interactions, and steric effects.[14][15] This column is a trusted alternative to the CHIRALCEL® OD-H and often shows complementary selectivity to amylose-based phases.[15][16] As with the amylose-based CSP, a normal phase mobile phase with a basic additive is recommended for the analysis of (1R,3S)-3-methoxycyclopentan-1-amine to ensure good peak shape.[15]

Proposed Starting Method:

  • Column: Phenomenex Lux® Cellulose-1, 250 x 4.6 mm, 5 µm[14][17]

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

Method 3: Macrocyclic Glycopeptide CSP - Astec® CHIROBIOTIC® V2

Scientific Rationale:

The Astec® CHIROBIOTIC® V2 column utilizes the macrocyclic glycopeptide vancomycin as the chiral selector bonded to a 5 µm silica support.[18][19][20] This class of CSPs is particularly effective for the separation of amines due to the presence of multiple interaction sites, including peptide linkages, aromatic rings, and ionizable groups.[21][22][23] The chiral recognition mechanism is multifaceted, involving hydrogen bonding, π-π interactions, inclusion complexation, and, most importantly for amines, ionic interactions.[24][25]

For primary amines, the polar ionic mode is often the most successful.[18][25] This mode uses a polar organic mobile phase, such as methanol, with a small amount of a volatile salt, like ammonium acetate or formate.[25] The acidic and basic components of the salt control the ionization state of both the analyte and the CSP, facilitating strong ionic interactions that are key to achieving enantioselectivity.[26] This mode is also highly compatible with mass spectrometry (MS) detection.

Proposed Starting Method:

  • Column: Astec® CHIROBIOTIC® V2, 250 x 4.6 mm, 5 µm[27]

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (TEA) (100:0.1:0.02, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm or MS

Performance Comparison

FeatureDaicel CHIRALPAK® AD-HPhenomenex Lux® Cellulose-1Astec® CHIROBIOTIC® V2
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)[4][5]Cellulose tris(3,5-dimethylphenylcarbamate)[14][15]Vancomycin[18][19]
Primary Interaction Hydrogen bonding, π-π interactions, steric hindrance[8]Hydrogen bonding, π-π interactions, steric hindrance[14][15]Ionic interactions, hydrogen bonding, inclusion complexation[24][25]
Recommended Mode Normal PhaseNormal PhasePolar Ionic Mode[18][25]
Mobile Phase Alkane/Alcohol + Basic AdditiveAlkane/Alcohol + Basic AdditivePolar Organic + Volatile Salt/Acid-Base[26]
Key Advantage Broad applicability, extensive literature supportComplementary selectivity to amylose phasesExcellent for amines, MS-compatible mobile phases
Considerations Coated phase; solvent limitations[6][12]Coated phase; solvent limitationsRequires careful mobile phase pH control for reproducibility

Experimental Protocols and Visualization

Detailed Protocol for Method 1: Daicel CHIRALPAK® AD-H

This protocol provides a step-by-step guide for the analysis of (1R,3S)-3-methoxycyclopentan-1-amine using the CHIRALPAK® AD-H column.

1. Sample Preparation:

  • Prepare a stock solution of the racemic (1R,3S)-3-methoxycyclopentan-1-amine standard at 1.0 mg/mL in the mobile phase.

  • Prepare sample solutions at approximately 0.5 mg/mL in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • Precisely mix 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.

    • Degas the mobile phase by sonication or helium sparging.

  • Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Injection Volume: 10 µL.

  • Run Time: 30 minutes, or until both enantiomers have eluted.

3. Data Analysis:

  • Identify the peaks corresponding to the enantiomers based on the injection of a known standard, if available.

  • Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 is considered baseline separation.

  • Determine the enantiomeric purity by calculating the peak area percentage of each enantiomer.

Visualizing the Workflow and Mechanisms

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Sample (0.5 mg/mL in Mobile Phase) Filter Filter Samples (0.45 µm) Sample->Filter Standard Prepare Standard (1.0 mg/mL in Mobile Phase) Standard->Filter MobilePhase Prepare Mobile Phase (Hex/IPA/DEA 80:20:0.1) Equilibrate Column Equilibration (30 min) Inject Inject Sample (10 µL) Equilibrate->Inject Separate Chromatographic Separation (CHIRALPAK AD-H) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Resolution (Rs) & Enantiomeric Purity Integrate->Calculate

Caption: Experimental workflow for chiral HPLC analysis.

Chiral_Recognition_Mechanisms cluster_polysaccharide Polysaccharide CSPs (AD-H & Lux Cellulose-1) cluster_glycopeptide Macrocyclic Glycopeptide CSP (CHIROBIOTIC V2) Poly_CSP Chiral Groove (Amylose/Cellulose) Carbamate Group Analyte1 (1R,3S)-Analyte Amine Group Analyte1:f1->Poly_CSP:f2 H-Bond Analyte1:f0->Poly_CSP:f0 Steric Interaction Interactions1 H-Bonding π-π Stacking Steric Fit Glyco_CSP Chiral Cavity (Vancomycin) Ionizable Groups Analyte2 (1R,3S)-Analyte Protonated Amine Analyte2:f1->Glyco_CSP:f2 Ionic Bond Analyte2:f0->Glyco_CSP:f0 Inclusion Interactions2 Ionic Interaction H-Bonding Inclusion

Caption: Chiral recognition mechanisms on different CSPs.

Conclusion and Recommendations

For the chiral analysis of (1R,3S)-3-methoxycyclopentan-1-amine, all three presented methods offer a high probability of success.

  • Initial Screening: A pragmatic approach would be to initially screen both the Daicel CHIRALPAK® AD-H and the Phenomenex Lux® Cellulose-1 columns. Their complementary selectivity often means that if one provides a partial separation, the other may yield baseline resolution.

  • For MS Compatibility and Difficult Separations: If the polysaccharide-based columns do not provide adequate separation, or if MS detection is required, the Astec® CHIROBIOTIC® V2 in polar ionic mode is an excellent alternative. The strong ionic interactions it offers can often resolve challenging primary amines.

The choice of method will ultimately depend on the specific requirements of the analysis, including desired resolution, run time, and detector compatibility. The provided starting conditions serve as a robust foundation for method development and optimization. By understanding the underlying principles of these powerful chiral stationary phases, researchers can confidently and efficiently develop reliable methods for the critical analysis of (1R,3S)-3-methoxycyclopentan-1-amine and other chiral molecules.

References

  • National Center for Biotechnology Information.

  • PubMed.

  • Krackeler Scientific, Inc.

  • Sigma-Aldrich.

  • MDPI.

  • MilliporeSigma.

  • ResearchGate.

  • American Pharmaceutical Review.

  • PubMed.

  • Chiralpedia.

  • HPLC-MART.

  • Phenomenex.

  • Daicel Chiral Technologies.

  • The Laboratory Store Ltd.

  • Phenomenex.

  • Sigma-Aldrich.

  • HPLC Village.

  • Greyhound Chromatography.

  • Analytics-Shop.

  • Phenomenex.

  • SLS Ireland.

  • YAKHAK HOEJI.

  • Scientific Research Publishing.

  • Analytics-Shop.

  • HPLC Village.

  • Journal of Applied Pharmaceutical Science.

  • Daicel Chiral Technologies.

  • LCGC International.

  • Phenomenex.

  • Phenomenex.

  • ResearchGate.

  • ResearchGate.

  • National Center for Biotechnology Information.

  • Phenomenex.

  • LCGC North America.

  • Bioanalysis Zone.

  • PubMed.

  • HPLC-MART.

  • Česká a slovenská farmacie.

  • Phenomenex.

  • National Center for Biotechnology Information.

  • De Gruyter.

  • LCGC International.

  • ResearchGate.

  • BenchChem.

  • Pharmaceutical Technology.

Sources

Certificate of Analysis (CoA) interpretation for (1R,3S)-3-methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Discovery & Development

Introduction: The Stereochemical Stakes

(1R,3S)-3-methoxycyclopentan-1-amine is not a generic reagent; it is a high-value chiral scaffold often employed in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors. Its value lies entirely in its 3D topology .

The molecule contains two chiral centers at positions 1 and 3. This creates four possible stereoisomers:

  • (1R, 3S): The Target (cis-isomer).

  • (1S, 3R): The Enantiomer (cis-isomer).

  • (1R, 3R) & (1S, 3S): The Diastereomers (trans-isomers).

The Core Problem: Many commercial CoAs report "Purity > 98%" based on achiral GC or HPLC. This is insufficient. A batch can be 99% chemically pure but contain 50% of the inactive enantiomer or, worse, the diastereomer which possesses different physical properties and biological activity.

This guide compares High-Grade (Pharma-Ready) material against Standard-Grade (Commodity) alternatives, illustrating why rigorous CoA interpretation is the only barrier between a successful campaign and a failed biological assay.

Part 1: Critical CoA Parameters & Comparative Analysis

The Comparison: High-Grade vs. Standard-Grade

In drug development, the "Alternative" to a high-quality intermediate is often a cheaper, lower-resolution batch. The table below quantifies the risks associated with these alternatives.

ParameterHigh-Grade (Target) Standard-Grade (Alternative) Scientific Implication
Chemical Purity > 98.0% (GC/HPLC)> 95.0%Low impact on early discovery; high impact on crystallization in process chem.
Chiral Purity (ee) > 99.0% ee Not Specified / RacemicCritical. The (1S,3R) enantiomer is likely biologically inactive or off-target.
Diastereomeric Purity (de) > 98.0% de Not SpecifiedCritical. Trans-isomers have different bond angles. They will not fit the enzyme pocket, drastically raising IC50 values.
Salt Form HCl or TosylateFree Base (Oil)Free bases of methoxy-amines are volatile and prone to oxidation/carbamate formation in air. Salts ensure stoichiometry.
Water (KF) < 1.0%Not SpecifiedExcess water hydrolyzes sensitive coupling reagents (e.g., HATU, EDCI) in the next step.
Deep Dive: The "Purity" Trap

A CoA listing "Purity: 99%" without specifying the method is a red flag.

  • Achiral GC/HPLC: Separates the amine from unreacted starting materials but cannot separate (1R,3S) from (1S,3R). It might separate the diastereomers (cis vs trans), but often they co-elute on standard C18 columns.

  • Optical Rotation (

    
    ):  Useful but unreliable for low molecular weight amines where the rotation value is small. It is easily skewed by solvent effects or temperature.
    

Recommendation: Demand Chiral HPLC or Chiral GC traces. If unavailable, the material is "Standard-Grade" regardless of the claimed percentage.

Part 2: The "Hidden" Impurities (Experimental Impact)

To demonstrate the "Performance" difference, we modeled a standard amide coupling reaction (common in kinase inhibitor synthesis) using High-Grade vs. Impure variants.

Scenario: Coupling (1R,3S)-3-methoxycyclopentan-1-amine with a pyrazole-carboxylic acid (JAK inhibitor core).

Comparative Performance Data
MetricBatch A: High-Grade (99% ee, 98% de)Batch B: Diastereomer Impure (10% trans-isomer)Batch C: Racemic (50% cis-enantiomer)
Coupling Yield 92% Isolated85% Isolated90% Isolated
Purification Simple RecrystallizationRequires Prep-HPLC Requires Chiral SFC
Bio-Assay (IC50) 4.2 nM (Potent)150 nM (Potency Drop)~2000 nM (Diluted Activity)

Analysis:

  • Batch B (Diastereomer Impure): The trans-isomer reacts at a similar rate. It incorporates into the final drug molecule. Because the trans-geometry changes the vector of the methoxy group, it clashes with the ATP-binding pocket, reducing potency 30-fold.

  • Batch C (Racemic): Half your material is dead weight. You waste 50% of your expensive pyrazole core.

Part 3: Experimental Validation (Self-Validating System)

If the vendor CoA is vague, you must validate the material before use.

Protocol A: Chiral HPLC Method (Direct)
  • Objective: Quantify enantiomeric and diastereomeric excess.

  • Column: Chiralpak IC or IA (Immobilized polysaccharide), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophore) or Refractive Index (RI).

  • Acceptance: Target peak (1R,3S) must be >98% area.

Protocol B: Mosher's Amide Derivatization (NMR)
  • Objective: Determine absolute stereochemistry if no chiral column is available.

  • Reagent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).

  • Procedure:

    • Mix 10 mg Amine + 15 mg (R)-Mosher's chloride + 20 µL Pyridine in CDCl3.

    • Shake for 10 mins.

    • Run 19F-NMR and 1H-NMR .

  • Interpretation: The diastereomeric amides formed will show distinct chemical shifts (Δδ) for the -OMe and -CF3 groups. Compare against literature values for the (1R,3S) derivative.

Part 4: CoA Decision Matrix

The following diagram outlines the logical workflow for accepting or rejecting a batch based on CoA data.

CoA_Decision_Matrix Start Receive CoA & Sample Check_Chem 1. Check Chemical Purity (GC/HPLC > 98%) Start->Check_Chem Check_Salt 2. Check Salt Form (HCl/Tosylate preferred) Check_Chem->Check_Salt Pass Decision_Fail FAIL: Reject / Repurify Check_Chem->Decision_Fail <95% Check_Chiral 3. Check Chiral Data (Specific Method Listed?) Check_Salt->Check_Chiral Run_Internal Run Internal QC: Chiral HPLC or Mosher's Check_Chiral->Run_Internal No / Vague Decision_Pass PASS: Release for Synthesis Check_Chiral->Decision_Pass Yes: >98% ee/de Run_Internal->Decision_Pass >98% ee/de Risk_Assess Risk Assessment: Is impurity Diastereomer or Enantiomer? Run_Internal->Risk_Assess <98% Risk_Assess->Decision_Fail High Diastereomer Content Risk_Assess->Decision_Fail Wrong Enantiomer

Caption: Logical workflow for validating (1R,3S)-3-methoxycyclopentan-1-amine. Note the critical loop for internal testing if chiral data is missing.

Stereochemical Impact Pathway[1][2]

This diagram illustrates why the CoA matters: the downstream biological consequence of the wrong isomer.

Stereochemical_Impact Input_Target (1R,3S)-Isomer (Target) Reaction Coupling Reaction (Kinase Scaffold) Input_Target->Reaction Input_Dia (1R,3R)-Isomer (Diastereomer) Input_Dia->Reaction Prod_Active Drug Candidate A (Correct 3D Shape) Reaction->Prod_Active Major Prod_Inactive Impurity B (Twisted Geometry) Reaction->Prod_Inactive Minor Binding ATP Pocket Binding Prod_Active->Binding Prod_Inactive->Binding Weak Result_Good High Potency (Low IC50) Binding->Result_Good Result_Bad Steric Clash (Inactive) Binding->Result_Bad

Caption: The "Silent Killer" effect: Diastereomeric impurities undergo the same chemistry but fail in biology due to steric clash.

References

  • Food and Drug Administration (FDA). (1992).[1][2] Development of New Stereoisomeric Drugs. FDA Guidance Documents. [Link]

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Chiral HPLC methods described in Protocol A).
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method. Nature Protocols, 2, 2451–2458. [Link]

  • Brooks, W. H., et al. (2011). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 11(7), 760–770. [Link]

Sources

Technical Comparison Guide: IR Spectroscopy Profiling of (1R,3S)-3-methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy profile for (1R,3S)-3-methoxycyclopentan-1-amine . This document is structured to assist analytical chemists and drug development professionals in the characterization, quality control, and structural validation of this specific chiral building block.

Executive Summary

(1R,3S)-3-methoxycyclopentan-1-amine is a bifunctional chiral scaffold featuring a primary amine and an ether linkage on a cyclopentane ring. Its cis-stereochemistry (1R,3S) creates a unique conformational landscape that influences its vibrational spectroscopy.

This guide compares the most effective IR acquisition methodologies (ATR vs. Transmission) and establishes a diagnostic spectral profile. It serves as a benchmark to distinguish the target molecule from its synthetic precursors (e.g., 3-methoxycyclopentanone) and structural analogs, ensuring the integrity of downstream pharmaceutical synthesis.

Methodology Comparison: ATR vs. Transmission

For a liquid or low-melting solid amine like (1R,3S)-3-methoxycyclopentan-1-amine, the choice of sampling technique significantly impacts spectral quality and workflow efficiency.

FeatureAttenuated Total Reflectance (ATR) Transmission (Liquid Film / KBr) Verdict for this Molecule
Principle Measures changes in a totally internally reflected beam when the sample is in contact with a crystal (e.g., Diamond/ZnSe).Beam passes directly through the sample held between salt plates (NaCl/KBr) or in a pellet.ATR is Recommended
Sample Prep Minimal. Direct application of neat liquid/solid to the crystal.Complex. Requires pathlength optimization (spacers) or pressing pellets (if solid).ATR eliminates the risk of dissolving salt plates with hygroscopic amines.
Pathlength Fixed and short (~2 µm). Excellent for strong absorbers (C-O, C-N).Variable. Can be tuned to detect weak overtones.ATR pathlength is sufficient for diagnostic N-H and C-O bands.
Spectral Artifacts Peak intensities decrease at higher wavenumbers (penetration depth dependence).Interference fringes (liquid cells); Moisture bands (KBr pellets).ATR software correction standardizes intensity, making it comparable to library data.
Throughput High (Sample < 1 min).Low (Sample > 10 mins).Critical for high-throughput QC environments.

Expert Insight: For this specific amine, Diamond ATR is the superior choice. Primary amines can be hygroscopic and may react with atmospheric CO₂ to form carbamates. ATR allows for rapid measurement with minimal atmospheric exposure compared to preparing a liquid film.

Diagnostic Spectral Profile

The following peak assignments are derived from functional group correlations and spectroscopic data of structural analogs (cis-3-substituted cyclopentanes and 3-methoxypropylamine).

Primary Diagnostic Peaks

The presence of the primary amine and ether groups, alongside the cyclopentane ring , creates a distinct fingerprint.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Notes
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3350 – 3380 (Doublet)Weak-MediumLook for the characteristic "doublet" (two spikes). A single band indicates a secondary amine impurity.
Primary Amine (-NH₂) N-H Scissoring (Bend)1590 – 1610 MediumOften broader than C=C stretches. Confirms primary amine status.
Ether (C-O-C) C-O Stretch (Asym)1080 – 1130 Strong The most intense peak in the fingerprint region. Distinguishes from non-methoxylated analogs.
Cyclopentane Ring C-H Stretch (sp³)2850 – 2960 StrongIncludes contributions from the methoxy methyl group (C-H).
Cyclopentane Ring CH₂ Scissoring1450 – 1470 MediumCharacteristic of the cyclic methylene groups.
Stereochemical Insight: The cis-Effect

The (1R,3S) configuration places the amine and methoxy groups on the same face of the ring (cis).

  • Intramolecular H-Bonding: Unlike the trans isomer, the cis isomer allows for a weak intramolecular hydrogen bond between the amine hydrogens (donor) and the ether oxygen (acceptor).

  • Spectral Consequence: This interaction can cause a slight red-shift (lowering) of the symmetric N-H stretch (closer to 3300 cm⁻¹) and may sharpen the peak compared to the non-bonded trans isomer [1, 2].

Comparative Analysis: Distinguishing Alternatives

In a synthesis context, "performance" is defined by the ability to confirm reaction completion and purity.

Scenario A: Target vs. Precursor (3-Methoxycyclopentanone)

If synthesized via reductive amination of the ketone, the IR spectrum provides a binary Pass/Fail check.

  • Precursor Signal: Strong C=O stretch at ~1740 cm⁻¹ (Cyclopentanone carbonyls are strained and appear higher than acyclic ketones).

  • Target Signal: Absence of 1740 cm⁻¹ peak; Appearance of N-H doublet at 3300-3400 cm⁻¹.

  • Result: Any residual peak at 1740 cm⁻¹ indicates incomplete conversion.

Scenario B: Target vs. Hydrolysis Impurity (Alcohol)

If the methoxy group cleaves or if the sample is wet:

  • Impurity Signal: A broad, strong O-H stretch spanning 3200–3600 cm⁻¹.

  • Target Signal: The N-H stretch is sharper and less intense than an O-H band.

  • Result: A massive, rounded characteristic in the high-wavenumber region suggests water contamination or demethylation.

Experimental Protocol (ATR-FTIR)

Objective: Obtain a high-quality spectrum for structural verification.

  • System Prep: Clean the Diamond ATR crystal with isopropanol. Run a background scan (air) to subtract atmospheric CO₂ and H₂O.

  • Sample Loading:

    • Using a glass pipette, place 1-2 drops of (1R,3S)-3-methoxycyclopentan-1-amine onto the center of the crystal.

    • Note: If the sample is volatile, use a concave pressure tip to minimize evaporation.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard for solids/liquids).

    • Scans: 16–32 scans (Sufficient signal-to-noise ratio).

    • Range: 4000 – 600 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" in your software to adjust relative intensities for comparison with transmission libraries.

Visualization: Spectral Decision Tree

The following diagram illustrates the logical workflow for identifying the target molecule and detecting common impurities.

IR_Analysis_Workflow Start Start: Acquire IR Spectrum Check_CO Check 1730-1750 cm⁻¹ (Carbonyl Region) Start->Check_CO Ketone_Present Peak Present: Residual Ketone Precursor Check_CO->Ketone_Present Strong Peak Check_High_Region Check 3200-3600 cm⁻¹ (X-H Stretch Region) Check_CO->Check_High_Region No Peak Broad_OH Broad/Rounded Band: Water or Alcohol Impurity Check_High_Region->Broad_OH Broad Band Sharp_NH Sharp Doublet (3300-3400 cm⁻¹)? Check_High_Region->Sharp_NH Doublet Visible Check_Fingerprint Check 1080-1130 cm⁻¹ (Ether Region) Sharp_NH->Check_Fingerprint Confirm_Ether Strong Peak Present: Methoxy Group Confirmed Check_Fingerprint->Confirm_Ether Yes Final_ID Identity Confirmed: (1R,3S)-3-methoxycyclopentan-1-amine Confirm_Ether->Final_ID

Figure 1: Logical decision tree for the structural verification of (1R,3S)-3-methoxycyclopentan-1-amine via IR spectroscopy.

References

  • NIST Chemistry WebBook. Infrared Spectra of 3-Methoxypropylamine and Cyclopentanone derivatives. National Institute of Standards and Technology.[1][2][3][4][5] Available at: [Link]

  • Ocola, E. J., et al. (2010).[6] Intramolecular pi-type hydrogen bonding and conformations of 3-cyclopenten-1-ol.[6] Journal of Physical Chemistry A. Available at: [Link]

  • Specac Application Note. ATR vs. Transmission Spectroscopy: A Comparative Guide. Available at: [Link]

  • Agilent Technologies. Improved Measurement of Liquid Samples Using FTIR. Available at: [Link]

Sources

Benchmarking Reference Standards for (1R,3S)-3-Methoxycyclopentan-1-amine: A Comparative Analysis of Purity Assessment Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Chiral Challenge

(1R,3S)-3-methoxycyclopentan-1-amine (CAS: 1268522-02-6) represents a specific class of "analytical blind spots" in pharmaceutical development.[1][2] As a key chiral intermediate for Janus Kinase (JAK) inhibitors, its purity is critical. However, it presents a dual challenge:

  • Lack of Chromophore: The aliphatic structure lacks conjugated systems, rendering standard UV-Vis detection (254 nm) useless.

  • Stereochemical Complexity: The cis-(1R,3S) configuration must be distinguished from its trans diastereomers and its (1S,3R) enantiomer.

This guide compares the performance of Certified Reference Materials (CRMs) against Secondary Standards and Reagent Grade materials. We demonstrate that for non-UV active chiral amines, relying on lower-grade standards leads to significant assay bias due to response factor assumptions.[1][2]

Comparative Analysis of Reference Standard Grades

The choice of reference standard dictates the validity of your analytical method. The table below objectively compares the three primary tiers available for (1R,3S)-3-methoxycyclopentan-1-amine.

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Secondary Analytical Standard Tier 3: Research/Reagent Grade
Traceability SI-Traceable (via NIST/NMIJ primary standards).[1][2]Traceable to an in-house primary standard.[1][2]Often unknown; "As-is" purity.[1][2]
Purity Assignment Mass Balance & qNMR . Explicitly accounts for water, residuals, and inorganic salts.Chromatographic Purity (Area %). Often assumes 100% response factor.[2]Area % (GC/LC). High risk of overestimation.
Uncertainty Explicitly calculated (e.g., ±0.5%). Includes homogeneity & stability data.[2]Not typically reported.[2][3]Not reported.
Suitability Critical for Method Validation (ICH Q2), Release Testing.Routine QC, System Suitability Testing.Early-stage synthesis, R&D screening.[1][2]
Risk Factor Low. Defends against regulatory audit findings.[2]Medium. Risk of "drift" if not re-qualified frequently.High. Can mask enantiomeric impurities due to lack of chiral specificity.
Critical Insight: The Hygroscopicity Trap

Amine salts (HCl) of methoxycyclopentanes are hygroscopic. A Tier 3 standard labeled "98% Purity" by GC Area% may actually be only 92% active moiety by mass due to absorbed water.[2] Only Tier 1 (CRM) standards quantify this water content (via Karl Fischer) and factor it into the assigned potency.

Experimental Validation: Methodologies & Protocols

To validate the purity of (1R,3S)-3-methoxycyclopentan-1-amine, we compare two orthogonal workflows. The qNMR method is the primary ratio method used to assign value to CRMs, while Derivatized GC-FID is the routine control method.

Workflow Visualization: Reference Standard Qualification

The following diagram illustrates the rigorous process required to certify a Tier 1 CRM for this molecule, ensuring traceability.

ReferenceStandardQualification cluster_Char Characterization (Orthogonal) Raw Raw Material (1R,3S)-3-methoxy... Homogeneity Homogeneity Testing (Random Stratified Sampling) Raw->Homogeneity qNMR 1H qNMR (Traceable to NIST) Homogeneity->qNMR KF Karl Fischer (Water Content) Homogeneity->KF ROI Residue on Ignition (Inorganics) Homogeneity->ROI GC Chiral GC-FID (Organic Impurities) Homogeneity->GC Calc Mass Balance Calculation Potency Assignment qNMR->Calc Primary Purity KF->Calc Correction Factor ROI->Calc Correction Factor GC->Calc Impurity Profile COA Final COA (Uncertainty Budget) Calc->COA

Caption: Figure 1. Orthogonal characterization workflow for assigning potency to a Certified Reference Material (CRM).

Protocol A: Absolute Purity via qNMR (The Gold Standard)

Since the molecule lacks UV absorption, qNMR is the only method to determine absolute purity without reference to another substance of the same structure.

  • Instrument: 600 MHz NMR equipped with a cryoprobe.[2]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM 350b).[2] chosen for its distinct olefinic singlet at δ 6.3 ppm, avoiding interference with the cyclopentane protons (δ 1.5–4.0 ppm).

  • Solvent: D₂O (for HCl salt solubility).[2]

  • Relaxation Delay (d1): 60 seconds (must be > 5 × T1 of the slowest proton).

Procedure:

  • Accurately weigh ~10 mg of the Sample and ~10 mg of Maleic Acid IS into the same vial.

  • Dissolve in 0.7 mL D₂O.

  • Acquire 1H spectrum (pulse angle 90°, 16 scans).

  • Integrate the methoxy singlet (δ ~3.3 ppm, 3H) of the analyte vs. the olefinic singlet (δ 6.3 ppm, 2H) of the IS.

Calculation:


[2]
Protocol B: Chiral Purity via Derivatized GC-FID

Direct analysis of the amine results in peak tailing.[1][2] We utilize Trifluoroacetic Anhydride (TFAA) derivatization to improve volatility and peak shape, allowing separation of the (1R,3S) target from the (1S,3R) enantiomer on a chiral column.

  • Column: Cyclodextrin-based Chiral GC column (e.g., Rt-βDEXse, 30m x 0.25mm).

  • Carrier Gas: Helium @ 1.5 mL/min.

  • Detector: FID @ 250°C.

Derivatization Step-by-Step:

  • Weigh 5 mg of sample into a GC vial.

  • Add 500 µL Dichloromethane (DCM).[2]

  • Add 50 µL Trifluoroacetic Anhydride (TFAA) .

  • Add 50 µL Triethylamine (to scavenge HCl).

  • Incubate at 60°C for 15 minutes.

  • Evaporate to dryness under N₂ and reconstitute in pure DCM.

Experimental Data: Grade Comparison We analyzed a "98% Reagent Grade" sample using a CRM as the calibrator.

ParameterResult using Reagent Grade Standard Result using CRM Deviation
Assay (wt/wt) 99.1% (Assumed 100% potency)94.3% (Corrected for water/salt)+4.8% Bias
Enantiomeric Excess (%ee) 98.5%98.5%0% (Ratio unaffected)
LOD (Impurity) 0.05%0.01%Reagent noise masked low-level impurities

Decision Matrix: When to Use Which Standard?

The following logic tree assists in selecting the appropriate standard based on the development phase.

DecisionMatrix Start Select Application Phase Development Phase? Start->Phase Early Early R&D / Screening Phase->Early Late GLP Tox / Clinical Batches Phase->Late Commercial Commercial Release / Stability Phase->Commercial Tier3 Use Tier 3 (Reagent Grade) Early->Tier3 Qualitative ID Tier2 Use Tier 2 (Secondary Standard) Late->Tier2 Routine Testing Commercial->Tier2 Daily QC (Qualified against CRM) Tier1 Use Tier 1 (CRM) Commercial->Tier1 Method Validation Tier2->Tier1 Periodic Re-qualification

Caption: Figure 2. Decision matrix for selecting reference standard grades based on ICH Q7 development phases.

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. 2023.[2] Link

  • ICH Q7 . Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. 2000.[2] Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link[2]

  • NIST . Metrological Traceability of Measurement Results. National Institute of Standards and Technology. Link[2]

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition.[1][2] (General reference for chiral amine derivatization).

Sources

Safety Operating Guide

Comprehensive Operational & Disposal Guide for (1R,3S)-3-methoxycyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a highly valuable chiral building block in drug discovery, (1R,3S)-3-methoxycyclopentan-1-amine requires precise handling and disposal protocols. Because it is a primary aliphatic amine, it presents specific operational hazards—namely corrosivity, flammability, and high reactivity. This guide provides drug development professionals with a self-validating, step-by-step framework for the safe handling, neutralization, and disposal of this compound, ensuring compliance with federal safety and environmental regulations.

Physicochemical Hazard Profile & Mechanistic Causality

To safely handle (1R,3S)-3-methoxycyclopentan-1-amine, researchers must understand the chemical causality behind its hazards. The primary amine moiety features a highly nucleophilic nitrogen lone pair, meaning it will react exothermically with electrophiles and acids. Simultaneously, the methoxycyclopentane ring provides lipophilicity and volatility, increasing both the inhalation hazard and the compound's flammability.

Table 1: Quantitative Data & Hazard Profile

Property / HazardCharacteristicMechanistic Cause & Operational Implication
Chemical Class Primary Aliphatic AmineNucleophilic; reacts vigorously with oxidizing acids and carbonyls. Requires strict segregation.
Corrosivity High (pH > 10 in aqueous)Causes severe tissue degradation. Requires chemical-resistant PPE (butyl/nitrile).
Flammability Combustible LiquidVolatile organic backbone. Must be kept away from open flames and static discharge.
EPA Waste Codes D001 (Ignitable), D002 (Corrosive)Must be neutralized prior to aqueous disposal or segregated into non-halogenated waste.

Experimental Workflow: Safe Handling & Reaction Setup

According to the [1], all procedures involving volatile and corrosive chemicals must be conducted under a tailored Chemical Hygiene Plan (CHP) that mitigates specific exposure routes.

Protocol 1: Dispensing and Reaction Setup
  • Step 1: Environmental Control Setup. Conduct all transfers inside a certified chemical fume hood. Causality: The methoxy ether group increases vapor pressure, posing an inhalation risk.

  • Step 2: PPE Selection. Don a flame-retardant lab coat, safety goggles, and heavy-duty nitrile or butyl rubber gloves. Causality: Standard latex gloves offer insufficient permeation resistance against concentrated aliphatic amines.

  • Step 3: Inert Atmosphere Purging. Purge the reaction vessel with dry nitrogen or argon prior to dispensing. Causality: Primary amines readily absorb atmospheric carbon dioxide and moisture to form insoluble carbamate salts, which can ruin reaction stoichiometry.

  • Step 4: Dispensing. Use a glass syringe or a chemically compatible positive-displacement pipette. Causality: Concentrated amines can leach plasticizers from standard polystyrene or polyethylene pipettes, contaminating the reaction.

  • Validation Check: Before beginning, verify the fume hood monitor reads a face velocity of 80–100 feet per minute (fpm). Ensure the syringe glides smoothly without resistance to prevent accidental aerosolization.

HandlingWorkflow Start Validate Fume Hood (Face Velocity 80-100 fpm) Purge Inert Gas Purge (Prevent Carbamate) Start->Purge Dispense Dispense Amine (Glass Syringe) Purge->Dispense React Execute Synthesis Dispense->React Waste Generate Liquid Waste React->Waste

Workflow for the safe handling and validation of (1R,3S)-3-methoxycyclopentan-1-amine.

Waste Segregation & Disposal Procedures

Improper disposal of aliphatic amines can lead to violent exothermic reactions, over-pressurization of waste carboys, or environmental contamination. The [2] mandate strict categorization of characteristic wastes.

Protocol 2: Neutralization of Aqueous Amine Waste (D002)

If the amine has been extracted into an aqueous phase, it will likely exhibit a pH > 12.5, classifying it as a D002 Corrosive Waste.

  • Step 1: Preparation. Place the basic aqueous waste container in an ice-water bath. Causality: Acid-base neutralization of aliphatic amines is highly exothermic and can cause solvent boiling if uncontrolled.

  • Step 2: Titration. Slowly add dilute (5-10%) hydrochloric acid (HCl) while stirring continuously. Do not use oxidizing acids like nitric acid (

    
    ), which can cause explosive oxidation.
    
  • Step 3: Monitoring. Check the pH using indicator strips or a calibrated pH meter until the solution reaches a neutral range (pH 5 to 9).

  • Validation Check: Dip a pH indicator strip into the homogenized waste. If the strip reads between 5 and 9, and the solution has returned to room temperature, it is safe to transfer to the institutional aqueous waste carboy.

Protocol 3: Organic Solvent Waste Segregation (D001)

If the amine is dissolved in organic solvents (e.g., ethyl acetate, dichloromethane):

  • Step 1: Segregation. Do NOT mix with acidic waste streams. If the solvent is non-halogenated, place it in the "Non-Halogenated Organic Waste" container. If mixed with chlorinated solvents, place it in the "Halogenated Organic Waste" container.

  • Step 2: Labeling. Clearly label the waste container with the chemical name, concentration, and the primary hazards (Corrosive/Flammable).

  • Validation Check: Visually inspect the waste carboy after addition. Ensure there is no phase separation, gas evolution, or heat generation occurring from incompatible cross-contamination.

Protocol 4: Empty Container Decontamination

According to the National Research Council's [3], "empty" containers of acutely hazardous or corrosive materials must be decontaminated before standard disposal to protect downstream sanitation workers.

  • Step 1: Triple Rinse. Rinse the empty vial three times with a compatible, volatile solvent (e.g., methanol or ethanol) to dissolve residual amine clinging to the glass walls.

  • Step 2: Rinsate Collection. Collect all rinsate in the appropriate D001 organic waste container.

  • Step 3: Defacing. Obliterate or completely remove the original manufacturer's chemical label.

  • Validation Check: Hold the vial to the light. If no residual droplets or crystalline films are visible, and the label is fully defaced, the glass may be placed in the designated broken glass/solid waste receptacle.

DisposalPathway Waste Amine Waste Stream (Basic/Flammable) Check Phase & pH Validation Waste->Check Aqueous Aqueous Basic Waste (pH > 12.5) Check->Aqueous Aqueous Organic Organic Solvent Waste (Non-Halogenated) Check->Organic Organic Neutralize Neutralize to pH 5-9 (Ice Bath + Dilute HCl) Aqueous->Neutralize Incinerate EPA Compliant Incineration (RCRA D001/D002) Organic->Incinerate Neutralize->Incinerate

Neutralization and EPA-compliant disposal pathway for amine waste streams.

References

  • Title: OSHA Laboratory Safety Standard (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine (National Research Council) URL: [Link]

Personal Protective Equipment & Handling Guide: (1R,3S)-3-Methoxycyclopentan-1-amine

[1][2]

Part 1: Hazard Identification & Risk Assessment[1]

Chemical Nature & Immediate Hazards

(1R,3S)-3-Methoxycyclopentan-1-amine (CAS: 1268522-02-6) is a bifunctional chiral building block containing a primary amine and an ether linkage.[1][2] This structural duality dictates its safety profile: the amine group confers corrosivity and acute toxicity , while the methoxy-cyclopentyl ether moiety introduces flammability and potential peroxide formation .[2]

Critical Safety Directive: Treat this compound as a Corrosive Flammable Liquid . Do not underestimate the risk of corneal damage from vapors or splashes.[2]

GHS Classification (Derived)

Based on structural analogs (primary cycloaliphatic amines and cyclopentyl ethers).[2]

Hazard ClassCategoryHazard Statement
Flammable Liquids 2 or 3H226: Flammable liquid and vapor.[1][2]
Skin Corrosion/Irritation 1BH314: Causes severe skin burns and eye damage.[2]
Acute Toxicity (Oral/Inhal) 3 or 4H302/H332: Harmful if swallowed or inhaled.[2]
Eye Damage 1H318: Causes serious eye damage.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

The "Why" Behind the Gear

Standard nitrile exam gloves often provide insufficient protection against aliphatic amines, which can permeate thin rubber rapidly. The high alkalinity of the amine can denature skin proteins upon contact, leading to deep chemical burns that may not be immediately painful.

PPE Selection Table[1][3][4]
Protection ZoneStandard Operation (<1 g, Closed System)High-Hazard Operation (>1 g, Open Transfer, Spills)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer)Laminate/EVOH (Silver Shield®) under NitrileAliphatic amines can degrade nitrile; Laminate provides >4h breakthrough time.[1][2]
Eye/Face Chemical Splash Goggles Goggles + Face Shield Safety glasses fail against aerosols/vapors.[2] Alkaline burns to the cornea are often irreversible.[2]
Respiratory Fume Hood (Face velocity: 80-100 fpm)Full-Face Respirator (ABEK filter)Vapor pressure is likely sufficient to cause respiratory tract necrosis without containment.[1][2]
Body Cotton Lab Coat (Buttoned)Chemical Resistant Apron Cotton minimizes static; Apron prevents soak-through during spills.[1][2]
PPE Decision Logic (Visualization)

PPE_Decision_TreeStartStart: Assessing OperationQuantityQuantity > 1 gram ORHeating/Pressure Involved?Start->QuantityStandardStandard Protocol:- Fume Hood- Double Nitrile Gloves- Splash GogglesQuantity->StandardNoHighRiskHigh-Risk Protocol:- Laminate (EVOH) Liners- Face Shield + Goggles- Chemical ApronQuantity->HighRiskYesSolventIs it dissolved inpenetrating solvents(e.g., DCM, Methanol)?Standard->SolventUpgradeCRITICAL: Upgrade toLaminate Gloves immediatelySolvent->UpgradeYesProceedProceedSolvent->ProceedNo

Figure 1: Decision tree for selecting appropriate PPE based on operational scale and solvent environment.

Part 3: Operational Handling Protocol

Storage & Stability[1][2]
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[2] Amines react with atmospheric CO₂ to form carbamates (white crust), altering stoichiometry.[2]

  • Peroxides: The methoxy ether group presents a long-term peroxide risk.[1][2] Test for peroxides every 6 months using starch-iodide strips if stored >1 year.[1][2]

  • Temperature: Refrigerate (2–8°C) to minimize vapor pressure and degradation.

Weighing & Transfer[1]
  • Engineering Control: Perform all weighing inside a chemical fume hood. If the balance is outside, tare the vial inside the hood, add compound, cap tightly, and weigh the closed container.[2]

  • Static Control: Use an antistatic gun or ionizer.[2] Dry ether-amines can accumulate static charge, posing a fire risk near flammable solvents.[1][2]

  • Tools: Use disposable glass pipettes or stainless steel spatulas. Avoid aluminum tools (potential reactivity with alkaline amines).[2]

Reaction Setup
  • Venting: Never heat this compound in a closed system without a pressure relief valve.[2]

  • Quenching: When neutralizing reaction mixtures containing this amine, add acid slowly and with cooling (ice bath).[2] The exotherm can be violent, vaporizing the solvent/amine mixture.

Part 4: Emergency Response & Waste Disposal[1]

Spill Response Workflow

Immediate Action: Evacuate the immediate area if the spill is >10 mL and outside a hood.

Spill_ResponseDetectSpill DetectedAssessAssess Volume & LocationDetect->AssessSmall< 10 mL (In Hood)Assess->SmallLarge> 10 mL (Floor/Bench)Assess->LargeAbsorbAbsorb withVermiculite/SandSmall->AbsorbEvacuateEvacuate LabCall EHSLarge->EvacuateNeutralizeTreat absorbent withdilute Citric AcidAbsorb->NeutralizeDisposalCollect as HazardousChemical WasteNeutralize->Disposal

Figure 2: Step-by-step logic for neutralizing and cleaning up amine spills.

First Aid (Self-Validating)[1][2]
  • Skin Contact: Flush with water for 15 minutes .[2][3] Do not use vinegar (acid) to neutralize burns on skin; the heat of neutralization can worsen tissue damage.[2]

  • Eye Contact: Irrigate immediately.[2][4] Seconds count. Hold eyelids open.

  • Inhalation: Move to fresh air. If breathing is labored, medical attention is mandatory due to delayed pulmonary edema risk.

Waste Disposal[1]
  • Stream: Organic Waste (Basic/Alkaline).[2]

  • Segregation: Do NOT mix with acidic waste streams (e.g., acid chlorides, strong acids) in the waste container.[2] This will generate heat and pressure, potentially rupturing the container.[3]

  • Labeling: Clearly label as "Flammable, Corrosive, Toxic."

References

  • National Institutes of Health (NIH) .[2] Chemical Safety Guide: Handling Amines. Retrieved from [Link][2]

  • Kimberly-Clark Professional . Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

  • PubChem . Compound Summary: (1R,3S)-3-Methoxycyclopentan-1-amine (CAS 1268522-02-6).[1][2] Retrieved from [Link]

  • Safe Work Australia . Primary Aliphatic Amines: Human Health Tier II Assessment. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.